2-Iodo-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278682 | |
| Record name | 2-Iodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-83-0 | |
| Record name | 6293-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6293-83-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-4-nitroaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-nitroaniline | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-4-nitroaniline (CAS: 6293-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-nitroaniline, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.
Physicochemical Properties
This compound is a yellow solid organic compound.[1] Its core structure consists of an aniline ring substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the amino group.
| Property | Value | Source |
| CAS Number | 6293-83-0 | [1] |
| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |
| Molecular Weight | 264.02 g/mol | [1][2] |
| Melting Point | 105-109 °C | [1][3][4] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [1] |
| Density | 2.278 g/cm³ | [1] |
| Appearance | Yellow Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Stability | Light Sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Details | Source |
| ¹H NMR | Spectrum available in CCl₄/DMSO-d₆. Key shifts reported in DMSO-d₆ at 200 MHz are δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H). | [5][6][7] |
| ¹³C NMR | Spectrum available. | [2] |
| IR | Neat: 3480, 3380, 1610, 1300 cm⁻¹. Spectra also available via KBr and ATR-Neat techniques. | [2][5] |
| Mass Spectrometry | GC-MS data is available. | [2] |
| UV-Vis (λmax) | 360 nm (in Methanol) | [1][3] |
| Raman Spectra | FT-Raman spectrum is available. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.
Synthesis of this compound from 4-Nitroaniline
Method 1: Iodination using Iodine Monochloride in Acetic Acid
This protocol describes the direct iodination of 4-nitroaniline using iodine monochloride.
-
Materials:
-
4-nitroaniline (p-nitroaniline)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.[8]
-
While stirring continuously, slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid.[8]
-
After the addition is complete, allow the reaction mixture to stand for one hour.[8]
-
Pour the mixture into 1 liter of boiling water.[8]
-
Boil for a few minutes and then filter the hot solution.[8]
-
Allow the filtrate to cool. Long, yellow needles of this compound will crystallize.[8]
-
Collect the precipitated solid and dry it. The expected melting point is around 105 °C.[8]
-
Method 2: Iodination using Iodine Monochloride in Acetonitrile
This alternative method utilizes acetonitrile as the solvent.
-
Materials:
-
4-nitroaniline
-
Iodine monochloride (ICl)
-
Dry acetonitrile
-
Ethyl acetate
-
20% aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
Dissolve 27.6 g (0.2 mol) of 4-nitroaniline in 200 mL of dry acetonitrile.[5]
-
Add a solution of 31.0 g (0.19 mol) of ICl in 50 mL of acetonitrile to the 4-nitroaniline solution.[5]
-
Stir the mixture at room temperature for 18 hours.[5]
-
Pour the reaction mixture into ethyl acetate.[5]
-
Wash the organic layer sequentially with 20% aqueous Na₂S₂O₃ and brine.[5]
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield a brown solid.[5]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (6:4 to 7:3 ratio) to afford the pure title compound as a yellow solid.[5]
-
Method 3: Iodination using N-Iodosuccinimide (NIS)
This method provides a rapid synthesis at room temperature.
-
Materials:
-
4-nitroaniline
-
N-Iodosuccinimide (NIS)
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
Dissolve 298.2 mg (2.16 mmol) of 4-nitroaniline in 3.0 mL of acetonitrile at room temperature.[3]
-
Add 579.1 mg (2.36 mmol) of NIS and 27 μL (0.21 mmol) of TMSCl to the solution.[3]
-
Stir the reaction at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in about 20 minutes.[3]
-
Once the reaction is complete, add water to the mixture.[3]
-
Extract the aqueous phase three times with ethyl acetate.[3]
-
Combine the organic extracts, dry, and evaporate the solvent to obtain the product.
-
Synthetic Applications & Logical Relationships
This compound serves as a versatile building block for the synthesis of various other chemical entities. Its functional groups—the amino, iodo, and nitro groups—can be selectively modified to create more complex molecules.
Key reactions involving this compound include:
-
Diazotization-Cyanation: The amino group can be converted to a diazonium salt using sodium nitrite, which is then displaced by a cyanide group in the presence of a copper(I) cyanide/potassium cyanide mixture to form 2-iodo-4-nitrobenzonitrile.[3]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reagents like tin(II) chloride dihydrate in concentrated hydrochloric acid to yield 2-iodo-p-phenylenediamine.[3]
These transformations highlight its utility in introducing iodo and amino functionalities into aromatic systems, which are valuable in medicinal chemistry and materials science. The iodo-substituted aniline motif is a key precursor in the synthesis of various pharmaceutical compounds.[9] While the direct applications of this compound in drug development are not extensively detailed, its parent compound, 4-nitroaniline, is a known intermediate in the production of pharmaceuticals, dyes, and antioxidants.[10]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The following information is aggregated from available safety data sheets.
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[11]
-
-
Storage:
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[12][13]
-
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6293-83-0 [chemicalbook.com]
- 4. This compound 97 6293-83-0 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(6293-83-0) 1H NMR [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. calibrechem.com [calibrechem.com]
- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
physical and chemical properties of 2-Iodo-4-nitroaniline
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Iodo-4-nitroaniline
Introduction
This compound is a halogenated nitroaniline compound of significant interest in chemical research and industry. Its structure, featuring an iodine atom and a nitro group on an aniline frame, makes it a versatile chemical intermediate.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and its reactivity, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are crucial for its handling, characterization, and application in synthesis.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 6293-83-0 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₆H₅IN₂O₂ | [2][3][4][5][9][10][11] |
| Molecular Weight | 264.02 g/mol | [2][3][4][5][7][9][11] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])I)N | [2] |
| InChI | InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | [2][3][4][7][11] |
| InChIKey | LOLSEMNGXKAZBZ-UHFFFAOYSA-N | [2][3][4][6][7][11] |
| MDL Number | MFCD00955758 | [4][6][7] |
Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to yellow-red solid/crystals. | [4][12][13] |
| Melting Point | 105-109 °C | [4][6][7] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [4][5] |
| Density | 2.278 g/cm³ | [4] |
| Solubility | Soluble in Methanol. | [4] |
| Stability | Light Sensitive. | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Spectral Data
| Data Type | Details | Reference |
| ¹H NMR | Spectra available. Key shifts reported in (DMSO-d₆, 200 MHz): δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H). | [2][11][14][15] |
| IR Spectra | Spectra available. Key peaks (neat): 3480, 3380, 1610, 1300 cm⁻¹. | [2][14] |
| Mass Spectrometry | GC-MS data available. | [2] |
| UV-Vis (λmax) | 360 nm (in Methanol) | [4][13] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through the direct electrophilic iodination of 4-nitroaniline.[1] Several methods have been documented, primarily differing in the choice of iodinating agent and solvent.
Synthesis using Iodine Monochloride (ICl) in Acetic Acid
This method is a classical approach to the synthesis of this compound.
-
Materials:
-
4-nitroaniline (p-nitroaniline)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.[12]
-
Slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid to the 4-nitroaniline solution with continuous stirring.[12]
-
Allow the reaction mixture to stand for one hour after the addition is complete.[12]
-
Pour the dark mixture into 1 liter of boiling water.[12][16]
-
Boil for a few minutes and then filter the hot solution.[12]
-
Upon cooling, the filtrate will yield long yellow needles of this compound.[12]
-
Collect the precipitated solid and dry.[16]
-
Synthesis using Iodine Monochloride (ICl) in Acetonitrile
This alternative procedure utilizes acetonitrile as the solvent, which can offer different solubility and reactivity characteristics.
-
Materials:
-
4-nitroaniline (27.6 g, 0.2 mol)
-
Iodine monochloride (ICl) (31.0 g, 0.19 mol)
-
Dry acetonitrile
-
Ethyl acetate
-
20% aq. Na₂S₂O₃, brine
-
Na₂SO₄
-
Silica Gel (for chromatography)
-
CH₂Cl₂-hexane
-
-
Procedure:
-
Dissolve 4-nitroaniline in 200 mL of dry acetonitrile.[14]
-
Add a solution of ICl in 50 mL of acetonitrile to the mixture and stir at room temperature for 18 hours.[14]
-
Pour the reaction mixture into ethyl acetate.[14]
-
Wash the organic phase sequentially with 20% aqueous Na₂S₂O₃ and brine.[14]
-
Dry the solution over Na₂SO₄ and evaporate the solvent to yield a brown solid.[14]
-
Purify the crude product using column chromatography (SiO₂ / CH₂Cl₂-hexane, 6:4 to 7:3) to afford the final product as a yellow solid.[14]
-
Synthesis using N-Iodosuccinimide (NIS)
This method employs a milder iodinating agent, N-Iodosuccinimide, which can be beneficial for sensitive substrates.
-
Materials:
-
4-nitroaniline (298.2 mg, 2.16 mmol)
-
N-Iodosuccinimide (NIS) (579.1 mg, 2.36 mmol)
-
Trimethylsilyl chloride (TMSCl) (27 μL, 0.21 mmol)
-
Acetonitrile (3.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ and NaCl
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve 4-nitroaniline in acetonitrile at room temperature.[13]
-
Add N-Iodosuccinimide (NIS) and trimethylsilyl chloride (TMSCl) and stir the reaction at room temperature.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC); the reaction is typically complete in about 20 minutes.[13]
-
Add water to the reaction mixture and extract the aqueous phase three times with ethyl acetate.[13]
-
Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel to yield this compound as yellow crystals.[13]
-
Chemical Reactivity and Applications
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.[1] The presence of the iodo, nitro, and amino groups provides multiple reactive sites for further chemical transformations.
It may be used to synthesize compounds such as:
-
2-iodo-4-nitrobenzonitrile : This is achieved via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt with sodium nitrite, which then reacts with a mixture of CuCN/KCN.[13]
-
2-iodo-p-phenylenediamine : This synthesis involves the reduction of the nitro group, for example, by reacting with tin(II) chloride dihydrate in concentrated HCl.[13]
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting.
GHS Hazard Classification
-
Hazard Statements:
-
Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3).[7][17]
Precautionary Statements & Handling
-
Prevention:
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
Conclusion
This compound is a well-characterized compound with defined physical and chemical properties. The synthetic routes are established and accessible, allowing for its reliable production for research and development purposes. Its utility as a chemical intermediate, particularly for introducing the iodo-nitro-aniline scaffold into larger molecules, underscores its importance in medicinal and materials chemistry. Proper adherence to safety protocols is essential when handling this compound due to its irritant properties. This guide serves as a foundational resource for professionals working with this compound.
References
- 1. This compound | 6293-83-0 | Benchchem [benchchem.com]
- 2. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. spectrabase.com [spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. This compound | 6293-83-0 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. This compound(6293-83-0) 1H NMR spectrum [chemicalbook.com]
- 16. prepchem.com [prepchem.com]
- 17. echemi.com [echemi.com]
A Technical Guide to 2-Iodo-4-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-iodo-4-nitroaniline, a key chemical intermediate in organic synthesis. The document details its fundamental molecular properties, provides a comprehensive experimental protocol for its synthesis, and illustrates a logical workflow for its preparation. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Molecular and Chemical Properties
This compound is a yellow solid organic compound. Its key molecular data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅IN₂O₂[1][2][3][4][5] |
| Molecular Weight | 264.02 g/mol [1][2][3][4] |
| CAS Number | 6293-83-0[1][2] |
| Melting Point | 105-109 °C[2][4] |
| Appearance | Yellow solid[2] |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from 4-nitroaniline via electrophilic iodination using iodine monochloride.
Materials:
-
4-nitroaniline
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Distilled water
Procedure:
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid in a suitable reaction vessel.
-
With continuous stirring, slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid to the 4-nitroaniline solution.
-
After the complete addition of the iodine monochloride solution, allow the reaction mixture to stand for one hour at room temperature.
-
Pour the reaction mixture into 1 liter of boiling water.
-
Boil the aqueous mixture for a few minutes and then filter it while hot to remove any insoluble impurities.
-
Allow the filtrate to cool. This compound will crystallize as long, yellow needles.
-
Collect the crystalline product by filtration.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to 2-Iodo-4-nitroaniline: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-nitroaniline is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its unique structure, featuring an aniline core substituted with both an iodo and a nitro group, provides versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and its established role as a precursor in the synthesis of targeted therapeutics, such as kinase inhibitors. Spectroscopic data for its characterization and relevant safety information are also presented.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an iodine atom (-I). The IUPAC name for this compound is This compound .[1] The positions of the substituents on the benzene ring are crucial for its reactivity and applications.
The chemical structure can be visualized as follows:
Caption: Chemical Structure of this compound
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅IN₂O₂ | [1] |
| Molecular Weight | 264.02 g/mol | [1] |
| CAS Number | 6293-83-0 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 105-109 °C | [3] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [4] |
| Density | 2.1 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Methanol | |
| InChIKey | LOLSEMNGXKAZBZ-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (DMSO-d₆, 200 MHz) | δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H) | [2] |
| IR (neat) | 3480, 3380, 1610, 1300 cm⁻¹ | [2] |
| ¹³C NMR | Data available in spectral databases | [1] |
| Mass Spectrometry | Data available in spectral databases | [1] |
Experimental Protocols: Synthesis of this compound
This compound is typically synthesized via electrophilic iodination of 4-nitroaniline. Several protocols have been reported, with the most common methods employing iodine monochloride (ICl) as the iodinating agent.
Synthesis using Iodine Monochloride in Acetic Acid
This method involves the direct iodination of 4-nitroaniline using a solution of iodine monochloride in glacial acetic acid.
Reaction Scheme:
Caption: Synthesis of this compound from 4-nitroaniline.
Detailed Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid with continuous stirring.
-
Addition of Iodinating Agent: Slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid to the stirred solution of 4-nitroaniline.
-
Reaction: Allow the reaction mixture to stand for one hour at room temperature after the addition is complete.
-
Precipitation: Pour the reaction mixture into 1 liter of boiling water.
-
Isolation and Purification: Boil the aqueous mixture for a few minutes and then filter it while hot. Upon cooling, long yellow needles of this compound will precipitate. The product can be collected by filtration.[5]
Synthesis using Iodine Monochloride in Acetonitrile
An alternative protocol utilizes acetonitrile as the solvent.
Detailed Methodology:
-
Reactant Preparation: To a solution of 4-nitroaniline (27.6 g, 0.2 mol) in 200 mL of dry acetonitrile, add a solution of iodine monochloride (31.0 g, 0.19 mol) in 50 mL of acetonitrile.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up: Pour the reaction mixture into ethyl acetate and wash sequentially with 20% aqueous sodium thiosulfate (Na₂S₂O₃) and brine.
-
Drying and Evaporation: Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a brown solid.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford the pure this compound as a yellow solid.[2]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of heterocyclic compounds with a wide range of biological activities. The presence of the iodo group allows for its participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex molecular frameworks.
Precursor to Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By serving as a scaffold, derivatives of this compound can be elaborated to generate potent and selective inhibitors of various kinases. For instance, anilinoquinazoline-based kinase inhibitors have been synthesized using related precursors, targeting kinases involved in cancer cell proliferation.
Role in the Synthesis of Anticancer Agents
Nitroaromatic compounds, including derivatives of this compound, have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the aniline moiety can be functionalized to introduce pharmacophores that target specific biological pathways in cancer cells.
Signaling Pathways in Drug Action
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives, particularly kinase inhibitors, are designed to interfere with specific cellular signaling cascades. A prominent example is the inhibition of Receptor Tyrosine Kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are key mediators of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by kinase inhibitors derived from precursors like this compound.
Caption: A representative signaling pathway inhibited by kinase inhibitors.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a fundamentally important building block in organic synthesis with proven utility in the field of drug discovery and development. Its versatile reactivity, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, makes it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this compound in their synthetic endeavors. Further exploration of novel derivatives of this compound holds promise for the development of new therapeutic agents targeting a range of diseases.
References
- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. prepchem.com [prepchem.com]
- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodo-4-nitroaniline melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-nitroaniline
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.
Physicochemical Data of this compound
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 105-109 °C | [1][2][3] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [1] |
| Molecular Formula | C6H5IN2O2 | [1][4] |
| Molecular Weight | 264.02 g/mol | [1][4] |
| CAS Number | 6293-83-0 | [1][2] |
| Appearance | Yellow Solid | [1] |
| Solubility | Methanol | [1] |
Experimental Protocols
The determination of melting and boiling points are crucial for the characterization and purity assessment of chemical compounds.[5]
Melting Point Determination (Capillary Method)
The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[6]
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transforms into a liquid is observed and recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of the melting point range.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6]
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-4 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a DigiMelt unit or a Thiele tube.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[7]
Boiling Point Determination (Micro-Reflux Method)
For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube.[9]
-
Apparatus Setup: A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature. An inverted capillary tube (sealed at the top) is also placed in the liquid. The apparatus is gently heated.
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary tube.[9] The heating is then stopped.
-
Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[9]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the determination of the physicochemical properties discussed.
Caption: Experimental workflows for determining melting and boiling points.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound 97 6293-83-0 [sigmaaldrich.com]
- 4. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. southalabama.edu [southalabama.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
The Solubility Profile of 2-Iodo-4-nitroaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of 2-Iodo-4-nitroaniline (CAS No. 6293-83-0), a key intermediate in various synthetic applications. Due to the limited availability of quantitative solubility data in public literature, this document combines known qualitative information with comparative data from structurally analogous compounds to offer a predictive solubility profile. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of this compound's solubility in a range of common laboratory solvents. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.
Introduction
This compound is a substituted aniline derivative of significant interest in organic synthesis, serving as a building block for more complex molecules, including pharmaceutical intermediates and dye precursors. Its chemical structure, characterized by an aromatic ring substituted with an iodo, a nitro, and an amino group, imparts a unique combination of polarity and lipophilicity that governs its solubility in various media. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating stable solutions.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6293-83-0 |
| Molecular Formula | C₆H₅IN₂O₂ |
| Molecular Weight | 264.02 g/mol [1] |
| Melting Point | 105-109 °C |
| Appearance | Solid |
Solubility Profile
Qualitative Solubility Data
Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in methanol.
Comparative Solubility Analysis
To provide a more comprehensive, albeit predictive, solubility profile, it is instructive to examine the solubility of structurally similar nitroaniline compounds. The presence of the nitro and amino groups suggests that this compound will exhibit solubility behavior influenced by both polar and non-polar interactions. The bulky iodo group is expected to increase its lipophilicity compared to its non-iodinated counterpart, 4-nitroaniline.
Table 1: Solubility of Structurally Related Nitroanilines
| Solvent | 4-Nitroaniline | 3-Nitroaniline |
| Water | 0.8 g/L (18.5 °C)[2] | 1.2 g/L (24 °C)[3] |
| Methanol | Very Soluble[2] | 1 g / 11.5 mL[3] |
| Ethanol | Soluble (1 g / 25 mL)[2][4] | 1 g / 20 mL[3] |
| Ether | Soluble (1 g / 30 mL)[2][4] | 1 g / 18 mL[3] |
| Acetone | Soluble[2] | Soluble[3] |
| Benzene | Slightly Soluble[2] | Slightly Soluble[3] |
| Chloroform | Soluble[5] | - |
| Toluene | Soluble[2] | - |
Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, and acetone, and moderate solubility in less polar solvents like chloroform and toluene. Its aqueous solubility is expected to be low.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the isothermal shake-flask method, a widely accepted and accurate technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Calibrated flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the bath temperature) syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Dilute the filtered sample to a known volume with the respective solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Analyze the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Analyze the diluted, filtered sample from the saturated solution under the same analytical conditions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Perform the experiment in triplicate for each solvent to ensure accuracy and report the average solubility with the standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Gravimetric Method for Solubility Determination
For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed. This method is suitable when a chromatographic or spectroscopic instrument is unavailable.
Procedure
-
Prepare a saturated solution as described in the isothermal shake-flask method (Section 3.2, step 1).
-
After equilibration and settling, carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the evaporating dish containing the dry solute.
-
The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.
-
The mass of the solvent is the total weight of the dish and solution minus the final weight of the dish and solute.
-
Calculate the solubility as the mass of the solute per mass or volume of the solvent.
Gravimetric Determination Workflow
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, a predictive assessment based on its structural analogues suggests good solubility in polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The isothermal shake-flask method coupled with HPLC or UV-Vis analysis is recommended for high accuracy, while the gravimetric method provides a viable alternative. The systematic determination of the solubility of this compound will undoubtedly facilitate its broader application in research and development.
References
- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Nitroaniline [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 2-Iodo-4-nitroaniline (CAS No: 6293-83-0), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental risk.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe storage, handling, and use of the compound.
| Property | Value |
| Molecular Formula | C₆H₅IN₂O₂[1][2] |
| Molecular Weight | 264.02 g/mol [1][3][4] |
| Appearance | Yellow Solid[1] |
| Melting Point | 105-109 °C[1][4][5] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted)[1] |
| Density | 2.278 g/cm³[1] |
| Solubility | Soluble in Methanol[1] |
| Stability | Light Sensitive[1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.
| Hazard Class | Category |
| Skin Irritation | 2[6] |
| Eye Irritation | 2[6] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3[6] |
Hazard Statements:
Section 3: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Handling:
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[6]
-
Avoid formation of dust and aerosols.[6]
-
Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Avoid contact with skin and eyes.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]
-
Store away from incompatible materials and foodstuff containers.[6]
-
Store locked up.[6]
Section 4: Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
A detailed breakdown of the required PPE is provided in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is also recommended.[4][6] |
Section 5: First Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Section 6: Accidental Release Measures
In the case of a spill or accidental release, follow these emergency procedures to contain and clean up the material safely.
Personal Precautions:
-
Avoid dust formation.[6]
-
Avoid breathing vapors, mist, or gas.[6]
-
Avoid contact with skin and eyes.[6]
-
Use personal protective equipment, including chemical-impermeable gloves.[6]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[6]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[6]
Methods for Cleaning Up:
-
Collect the spilled material and arrange for disposal.[6]
-
Keep the chemical in suitable, closed containers for disposal.[6]
-
Remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[6]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]
Section 7: Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
Specific Hazards:
-
No data is available regarding specific hazards arising from the chemical.[6]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus for firefighting if necessary.[6]
This technical guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any new or modified procedure involving this chemical. Always refer to the full Safety Data Sheet (SDS) for complete information.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 6293-83-0 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
A Comprehensive Toxicological Profile of 2-Iodo-4-nitroaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological data for 2-Iodo-4-nitroaniline. Notably, specific quantitative experimental toxicity data for this compound is limited in the public domain. Therefore, this guide incorporates data from structurally analogous compounds, such as 4-nitroaniline and 2-nitroaniline, to infer potential hazards. This approach, known as "read-across," is a standard practice in chemical risk assessment but should be interpreted with caution. All personnel handling this chemical should adhere to strict safety protocols as outlined in the corresponding Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards identified from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information are related to irritation and specific target organ toxicity.[1][2][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited specific data.
Quantitative Toxicological Data (Analogue Compounds)
Due to the absence of specific quantitative toxicity data for this compound, this section presents data for 4-nitroaniline and 2-nitroaniline. These compounds share the core nitroaniline structure and provide insight into potential toxicological endpoints.
Acute Toxicity
Acute toxicity data provides information on the adverse effects of a single or short-term exposure to a substance.
Table 2: Acute Toxicity of Analogue Nitroanilines
| Compound | Test | Route | Species | Value | Reference |
| 4-Nitroaniline | LD50 | Oral | Rat | 750 mg/kg | [6][7] |
| 4-Nitroaniline | LD50 | Oral | Guinea pig | 450 mg/kg | [7] |
| 4-Nitroaniline | LD50 | Dermal | Guinea pig | > 500 mg/kg | [6] |
| 4-Nitroaniline | LC50 | Inhalation | - | 0.51 mg/l (4h, dust/mist) | [6] |
| 2-Nitroaniline | LD50 | Oral | Rat | 1838 mg/kg | [8] |
Repeated Dose Toxicity
These studies evaluate the effects of long-term or repeated exposure. The primary effects observed for nitroanilines are related to hematotoxicity (methemoglobinemia) and impacts on the spleen, liver, and kidneys.[9][10][11]
Table 3: Repeated Dose Toxicity of Analogue Nitroanilines
| Compound | Duration | Route | Species | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |
| 4-Nitroaniline | 90 days | Gavage | Rat | 0, 3, 10, 30 mg/kg/day | Methemoglobinemia, hemolytic anemia, compensatory erythropoiesis. | LOAEL: 10 mg/kg/day (based on methemoglobinemia in a 2-week study) | [9] |
| m-Nitroaniline | 28 days | Oral | Rat | 0, 15, 50, 170 mg/kg/day | Methemoglobinemia, hemolytic anemia, testicular atrophy, increased liver, spleen, and kidney weights. | NOEL: < 15 mg/kg/day | [10] |
| 2-Nitroaniline | 28 days | Inhalation | Rat | - | Slight methemoglobinemia and hematological effects at 90 mg/m³. | NOAEL: 10 mg/m³ | [8] |
Carcinogenicity and Genotoxicity
Studies on nitroanilines show mixed results for genotoxicity, often requiring metabolic activation to show a mutagenic effect. Carcinogenicity potential has been observed in some animal studies.[12][13][14]
Table 4: Carcinogenicity and Genotoxicity of 4-Nitroaniline
| Test Type | System | Result | Findings | Reference |
| Carcinogenicity | B6C3F1 Mice (2-year gavage) | Equivocal evidence in males | Increased incidences of hemangiosarcoma of the liver. | [14] |
| Carcinogenicity | Sprague Dawley Rats | Not carcinogenic | - | [12] |
| Genotoxicity | Ames Test (S. typhimurium) | Mutagenic | Positive results in TA98, typically with metabolic activation. | [12][13] |
| Genotoxicity | In vivo (clastogenicity) | Not clastogenic | No effect observed in CD1 mice. | [12] |
Mechanisms of Toxicity
The primary mechanism of toxicity for nitroanilines is the induction of methemoglobinemia.[6][9][12] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the molecule incapable of binding and transporting oxygen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols relevant to the assessment of nitroaniline compounds.
Repeated Dose 28-Day Oral Toxicity Study (Rodent)
This protocol is based on OECD Test Guideline 407.
-
Animal Selection : Young, healthy adult rodents (e.g., Sprague-Dawley rats), typically 5-6 weeks old, are used. Animals are randomized into control and treatment groups (e.g., 5-10 animals per sex per group).
-
Dose Administration : The test substance (this compound) is administered orally via gavage, typically dissolved or suspended in a suitable vehicle like corn oil.[9][10] At least three dose levels and a concurrent control (vehicle only) are used. Dosing occurs daily for 28 consecutive days.
-
Observations :
-
Pathology : At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights (liver, kidneys, spleen, testes, etc.) are recorded.[10][11] Tissues are preserved for histopathological examination.
-
Data Analysis : Statistical analysis is performed to identify any dose-dependent effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on OECD Test Guideline 471 and is used to assess mutagenic potential.[13]
-
Strain Selection : Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs.[13]
-
Metabolic Activation : The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from rat liver microsomes. This mimics mammalian metabolism.[13]
-
Exposure : The tester strains, the test chemical at various concentrations, and either the S9 mix or a buffer are combined in a test tube. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Scoring : The number of revertant colonies (colonies that can now grow without external histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.
Safety and Handling
Given the known hazards, stringent safety measures are mandatory when handling this compound.
-
Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) :
-
First-Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Conclusion
While specific quantitative toxicological data for this compound are scarce, the available GHS classification indicates it is an irritant to the skin, eyes, and respiratory system. By applying a read-across approach using data from structurally similar compounds like 4-nitroaniline, it is prudent to assume that this compound may also pose a risk of systemic toxicity, particularly hematotoxicity via methemoglobin formation, and potential genotoxicity. Researchers and drug development professionals must handle this compound with appropriate caution, utilizing stringent engineering controls and personal protective equipment until more definitive toxicological studies are conducted.
References
- 1. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound, CAS No. 6293-83-0 - iChemical [ichemical.com]
- 5. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. [Twenty-eight day repeated dose toxicity test of m-nitroaniline in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. DSpace-CRIS [zora.uzh.ch]
- 13. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Iodo-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Iodo-4-nitroaniline, a key chemical intermediate in various synthetic applications. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.38 | Doublet (d) | 2.6 | Ar-H |
| 7.97 | Doublet of doublets (dd) | 9.0, 2.6 | Ar-H |
| 6.75 | Doublet (d) | 9.0 | Ar-H |
| 6.73 | Singlet (s) | - | -NH₂ |
Solvent: DMSO-d₆, Instrument: 200 MHz NMR Spectrometer
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| Data not available in searched resources. |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3480 | N-H stretch |
| 3380 | N-H stretch |
| 1610 | N-H bend |
| 1300 | N-O symmetric stretch |
Technique: Neat
Table 4: Mass Spectrometry Data
| m/z |
| Data not available in searched resources. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
A 200 MHz (or higher) Nuclear Magnetic Resonance spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer with a sample holder for KBr pellets.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials with caps
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial.
-
-
Data Acquisition:
-
Set the GC-MS parameters, including injector temperature, oven temperature program, and mass spectrometer scan range.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
The following diagrams illustrate the workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.
An In-depth Technical Guide to the Commercial Sourcing and Synthesis of 2-Iodo-4-nitroaniline for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the procurement and synthesis of 2-Iodo-4-nitroaniline, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for supplier information, detailed experimental protocols, and safety data.
Commercial Availability
This compound (CAS No: 6293-83-0, Molecular Formula: C₆H₅IN₂O₂, Molecular Weight: 264.02 g/mol ) is available from a variety of commercial chemical suppliers.[1][2] Purity levels and available quantities vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only.[3]
| Supplier | Purity | Available Quantities | Notes |
| TCI America | >98.0% | 1g, 5g | Available through distributors like Fisher Scientific and CP Lab Safety.[3][4] |
| J&K Scientific | 98% | Not specified | - |
| Chemsrc Listed Suppliers (e.g., Dayang Chem, Shanghai Jizhi Biochemical) | Varies | Varies | A platform with multiple global suppliers, primarily from China.[1] |
| Chemical-Suppliers.com | Varies | Varies | Lists 21 suppliers for this compound.[5] |
| Sigma-Aldrich | 97% | Discontinued | This product is no longer available from this supplier.[2] |
Synthesis of this compound
For researchers who require larger quantities or wish to synthesize this compound in-house, several synthetic routes have been reported. The most common method involves the direct iodination of 4-nitroaniline.
Experimental Protocol: Iodination of 4-Nitroaniline with Iodine Monochloride
This protocol is adapted from established literature procedures.[1][4]
Materials:
-
4-nitroaniline
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 g of 4-nitroaniline in the minimum amount of cold glacial acetic acid required for complete dissolution.
-
Addition of Iodine Monochloride: While stirring the solution, slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid from a dropping funnel.
-
Reaction: Allow the reaction mixture to stand for one hour with continuous stirring.
-
Precipitation: Pour the reaction mixture into 1 liter of boiling water.
-
Isolation: Boil the aqueous mixture for a few minutes and then filter the hot solution.
-
Crystallization: Allow the filtrate to cool, which will result in the formation of long yellow needles of this compound.
-
Drying: Collect the crystals by filtration and dry them thoroughly. The expected melting point is approximately 105 °C.[1]
A visual representation of the synthesis workflow is provided below.
Purification and Characterization
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.[6] The purity of the final product should be assessed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | 105-109 °C (literature value)[2] |
| ¹H NMR | Spectral data can be compared with reference spectra available in databases like SpectraBase and ChemicalBook.[7][8] |
| FTIR | Characteristic peaks for the amine (N-H stretching), nitro (N-O stretching), and aromatic C-H and C-C bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 264.02 g/mol . |
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. The presence of the iodo, nitro, and amino groups provides multiple reactive sites for further chemical transformations.
-
Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic systems.
-
Cross-Coupling Reactions: The iodo group can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
Precursor to other Anilines: The nitro group can be reduced to an amine, providing a route to 2-iodo-p-phenylenediamine.[3]
The logical progression for utilizing this compound in a research context is outlined in the diagram below.
Safety Information
This compound is a chemical that requires careful handling. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][9]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 6293-83-0 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Iodo-4-nitroanisole | SIELC Technologies [sielc.com]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(6293-83-0) 1H NMR spectrum [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Iodo-4-nitroaniline from 4-nitroaniline
An Application Note on the Synthesis of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of this compound, a key intermediate in organic synthesis, from the readily available starting material, 4-nitroaniline. Two effective methods are presented: a classical approach using iodine monochloride in acetic acid and a modern, high-yield method employing N-Iodosuccinimide (NIS). This application note includes a comparative data summary, detailed step-by-step experimental procedures, and a workflow visualization to aid in the successful execution of this synthesis.
Introduction
This compound is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its structure, featuring an amino, a nitro, and an iodo group on a benzene ring, allows for diverse subsequent chemical transformations. The iodination of 4-nitroaniline is a regioselective electrophilic aromatic substitution, where the activating amino group directs the incoming electrophile to the ortho position. This document outlines two reliable methods for this transformation.
Reaction Scheme
Figure 1. General reaction for the iodination of 4-nitroaniline.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data and conditions for two distinct methods of synthesizing this compound.
| Parameter | Method 1: Iodine Monochloride | Method 2: N-Iodosuccinimide (NIS) |
| Iodinating Agent | Iodine monochloride (ICl) | N-Iodosuccinimide (NIS) |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Catalyst | None | Trimethylchlorosilane (TMSCl) |
| Starting Material | 4-nitroaniline (p-nitroaniline) | 4-nitroaniline |
| Reaction Time | ~2 hours | ~20 minutes[2] |
| Temperature | Cold / Room Temperature | Room Temperature[2] |
| Reported Yield | High (e.g., 41.15 g crude product from 20 g starting material)[3] | 96%[2] |
| Product Form | Long yellow needles[4] | Yellow crystals[2] |
| Melting Point (°C) | 105-109 (lit.)[1][5] | Not specified, but expected to be consistent with literature values. |
Experimental Protocols
Protocol 1: Synthesis using Iodine Monochloride
This protocol is a classical method for the direct iodination of 4-nitroaniline using a solution of iodine monochloride in acetic acid.[3][4]
Materials:
-
4-nitroaniline (p-nitroaniline)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (beaker, stirrer, filtration apparatus)
Procedure:
-
In a suitable flask, dissolve 20 g of p-nitroaniline in 50 mL of glacial acetic acid. Stir the solution until the solid is fully dissolved.[3]
-
Prepare a solution of 23.54 g of iodine monochloride in 50 mL of glacial acetic acid.[3]
-
Slowly add the iodine monochloride solution dropwise to the stirred p-nitroaniline solution over a period of one hour.[3]
-
After the addition is complete, continue to stir the dark reaction mixture for an additional hour at room temperature.[3]
-
Pour the reaction mixture into 1 liter of water.[3] A yellow solid will precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Dry the collected solid to afford the crude this compound.[3]
-
For further purification, the crude product can be recrystallized. One method involves dissolving the product in boiling water, filtering the hot solution, and allowing it to cool. Long yellow needles of pure this compound will form upon cooling.[4]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Iodine monochloride is corrosive and a strong oxidizing agent. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Synthesis using N-Iodosuccinimide (NIS)
This modern protocol offers a rapid, high-yield synthesis under mild conditions.[2]
Materials:
-
4-nitroaniline
-
N-Iodosuccinimide (NIS)
-
Trimethylchlorosilane (TMSCl)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2.16 mmol (298.2 mg) of 4-nitroaniline in 3.0 mL of acetonitrile in a reaction flask at room temperature.[2]
-
To this solution, add 1.1 equivalents of N-Iodosuccinimide (NIS) (2.36 mmol, 579.1 mg) and 0.1 equivalents of trimethylchlorosilane (TMSCl) (0.21 mmol, 27 μL).[2]
-
Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete in about 20 minutes.[2]
-
Once the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous phase three times with ethyl acetate.[2]
-
Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel, using a 50% ethyl acetate-hexane mixture as the eluent, to yield pure this compound as yellow crystals.[2]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents
Caption: Reagents for the iodination of 4-nitroaniline.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-Iodo-4-nitroaniline, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The primary method described is the direct electrophilic iodination of 4-nitroaniline using iodine monochloride in a glacial acetic acid medium. This protocol is compiled from established chemical literature and is intended to provide a reliable and reproducible procedure for obtaining the desired product. Included are a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and ease of use for researchers.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. The presence of the iodo, nitro, and amino functional groups provides multiple reaction sites for further chemical transformations, making it a versatile precursor in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The protocol outlined below describes a common and effective method for its preparation.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Nitroaniline | [1][2] |
| Molar Mass | 138.12 g/mol | |
| Iodinating Agent | Iodine Monochloride (ICl) | [1][2] |
| Molar Mass | 162.35 g/mol | |
| Solvent | Glacial Acetic Acid | [1][2] |
| Product | This compound | [1][2] |
| CAS Number | 6293-83-0 | [3] |
| Molecular Formula | C₆H₅IN₂O₂ | |
| Molar Mass | 264.02 g/mol | |
| Appearance | Yellow needles | [1] |
| Melting Point | 105-109 °C | [1][3] |
| Purity (Typical) | 97% |
Experimental Protocol
This protocol details the synthesis of this compound from 4-nitroaniline.
Materials and Reagents:
-
4-Nitroaniline
-
Iodine Monochloride
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a suitable reaction flask, dissolve 10 g of 4-nitroaniline in the minimum amount of cold glacial acetic acid required for complete dissolution.[1]
-
Preparation of Iodinating Agent Solution: In a separate container, prepare a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid.[1]
-
Reaction: While continuously stirring the 4-nitroaniline solution, slowly add the iodine monochloride solution.[1] The addition should be performed dropwise over a period of approximately one hour.[2]
-
Reaction Time: After the complete addition of the iodine monochloride solution, allow the reaction mixture to stand for one hour with continued stirring.[1][2]
-
Precipitation: Pour the dark reaction mixture into 1 liter of boiling water.[1] A yellow solid will precipitate.
-
Isolation and Purification: Boil the aqueous mixture for a few minutes and then filter the hot solution to collect the crude product.[1]
-
Crystallization: Allow the filtrate to cool. Long, yellow needles of this compound will form upon cooling.[1]
-
Drying: Collect the crystalline product by filtration and dry it thoroughly. The melting point of the purified product is approximately 105 °C.[1]
Note: By modifying the reaction conditions, such as increasing the temperature and using a larger excess of iodine monochloride, 2,6-diiodo-4-nitroaniline can be synthesized.[1]
Experimental Workflow
The following diagram illustrates the key steps in the laboratory preparation of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Iodination of 4-Nitroaniline using N-Iodosuccinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the regioselective iodination of 4-nitroaniline to synthesize 2-iodo-4-nitroaniline using N-iodosuccinimide (NIS). This transformation is a valuable tool in medicinal chemistry and materials science, as the resulting product is a versatile building block for further functionalization.
Introduction
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[1] For deactivated aromatic rings, such as 4-nitroaniline, the electrophilicity of NIS must be enhanced through the use of a catalyst. This document outlines three distinct methodologies for this conversion, employing a silver(I) Lewis acid catalyst, an iron(III) Lewis acid catalyst, and a solvent-free grinding method, offering a range of options to suit different laboratory constraints and green chemistry initiatives.
Reaction Mechanism
The iodination of 4-nitroaniline with NIS proceeds via an electrophilic aromatic substitution mechanism. The catalyst, either a Lewis or Brønsted acid, activates the N-I bond of NIS, increasing the electrophilicity of the iodine atom. The electron-rich (relative to the other positions) ortho position of the aniline attacks the activated iodine species, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the this compound product.
Data Presentation
The following table summarizes the quantitative data from the described protocols for the iodination of 4-nitroaniline with NIS.
| Parameter | Protocol 1: Silver(I) Catalysis | Protocol 2: Iron(III) Catalysis | Protocol 3: Solvent-Free Grinding |
| Catalyst | Silver(I) Triflimide (AgNTf₂) | Iron(III) Chloride (FeCl₃) | None |
| Solvent | Dichloromethane (DCM) | 1-Butyl-3-methylimidazolium triflimide ([BMIM]NTf₂) / Dichloromethane (DCM) | None (Solid State) |
| Temperature | 40 °C | Room Temperature | Room Temperature |
| Reaction Time | 1.5 hours | 2 hours | 5-8 minutes |
| Yield | 99% | 73% | 97% |
| Reference | Racys et al. (2016) | Racys et al. (2015) | Sharma et al. (2018) |
Experimental Protocols
Protocol 1: Silver(I)-Catalyzed Iodination
This protocol, adapted from Racys et al. (2016), utilizes a mild and highly efficient silver(I) triflimide catalyst.[2]
Materials:
-
4-Nitroaniline
-
N-Iodosuccinimide (NIS)
-
Silver(I) triflimide (AgNTf₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add 4-nitroaniline (1.0 equiv), N-iodosuccinimide (1.05 equiv), and silver(I) triflimide (0.075 equiv).
-
Add anhydrous dichloromethane to the flask.
-
Stir the reaction mixture at 40 °C for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a yellow solid.[2]
Protocol 2: Iron(III)-Catalyzed Iodination
This method, described by Racys et al. (2015), employs an inexpensive and readily available iron(III) catalyst.[3]
Materials:
-
4-Nitroaniline
-
N-Iodosuccinimide (NIS)
-
Iron(III) chloride (FeCl₃)
-
1-Butyl-3-methylimidazolium triflimide ([BMIM]NTf₂) (optional, enhances reaction rate)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 4-nitroaniline (1.0 equiv) and iron(III) chloride (0.05 equiv).
-
Add dichloromethane (and [BMIM]NTf₂ if used).
-
Add N-iodosuccinimide (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Solvent-Free Grinding Method
This environmentally friendly protocol from Sharma et al. (2018) is performed in the solid state, avoiding the use of solvents.
Materials:
-
4-Nitroaniline
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
-
Ice-cold water
-
Filter paper and funnel
Procedure:
-
In a mortar, combine 4-nitroaniline (1.0 equiv) and N-iodosuccinimide (1.0 equiv).
-
Grind the mixture with a pestle at room temperature for 5-8 minutes. The progress of the reaction can be monitored by observing the color change.
-
Upon completion of the reaction, add the reaction mixture to ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product, this compound, is obtained in high purity without the need for further purification.
Visualizations
The following diagrams illustrate the general signaling pathway for the acid-catalyzed iodination and the experimental workflows for the described protocols.
References
Application Notes: The Role of 2-Iodo-4-nitroaniline in Suzuki Coupling Reactions
Introduction
2-Iodo-4-nitroaniline is a valuable and highly functionalized building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon (C-C) bonds.[1][2][3] The structure of this compound is uniquely suited for this reaction due to three key features: the iodine atom, the nitro group, and the aniline moiety.
-
The Iodide Group: The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) for the initial, often rate-determining, oxidative addition step in the palladium catalytic cycle.[2][4] This high reactivity allows for coupling reactions to proceed under relatively mild conditions, offering excellent chemoselectivity when other, less reactive halides are present in the molecule.[5]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety further activates the C-I bond towards oxidative addition. This electronic effect can enhance reaction rates and efficiency. Furthermore, the nitro group serves as a crucial functional handle for subsequent chemical transformations, such as reduction to an amine, which can then be used for amide bond formation or other derivatizations. Aromatic nitro compounds are integral scaffolds in a wide array of biologically active molecules and approved drugs.[6][7][8]
-
The Aniline Moiety: The primary amine group provides a site for further functionalization, enabling the extension of the molecular framework. It is a common feature in many pharmacologically active agents, contributing to the molecule's polarity and potential for hydrogen bonding interactions with biological targets.[9]
Collectively, these features make this compound an ideal substrate for synthesizing complex biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds, including anti-cancer agents and kinase inhibitors.[1][3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calibrechem.com [calibrechem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination using 2-Iodo-4-nitroaniline as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of amines with aryl halides or pseudohalides, providing a versatile and efficient route to a wide array of arylamines.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction is favored for its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination using 2-iodo-4-nitroaniline as an electrophilic substrate. The presence of both an iodo group, a highly reactive leaving group in palladium catalysis, and a nitro group, a strong electron-withdrawing group, makes this compound an interesting and synthetically useful building block.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl-4-nitroaniline product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[4]
The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and promotes the desired reductive elimination over potential side reactions.[5] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to enhance reaction efficiency.[1][5]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary amine. This protocol is based on established procedures for similar substrates and should be optimized for specific amine coupling partners.[1]
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, benzylamine, or other primary amines)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other biarylphosphine ligands)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2-10 mol%) and the phosphine ligand (e.g., 2-12 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table provides representative data for the Buchwald-Hartwig amination of an iodo-aryl substrate with various nitroanilines, which can serve as a reference for expected yields when using this compound. The data is adapted from a study on the amination of iodo-estrone derivatives.[1]
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Aniline | N-(4-nitrophenyl)aniline | ~85-95% |
| 2 | 4-Nitroaniline | N,N'-bis(4-nitrophenyl)amine | ~90-98% |
| 3 | 3-Nitroaniline | N-(3-nitrophenyl)-4-nitroaniline | ~88-96% |
| 4 | 2-Nitroaniline | N-(2-nitrophenyl)-4-nitroaniline | ~85-93% |
Note: Yields are illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific amine and optimized reaction conditions.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Reactants to Product
Caption: Logical relationship of reactants and conditions to the product.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Use of 2-Iodo-4-nitroaniline in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitroaniline is a versatile chemical intermediate with significant potential in the synthesis of a wide array of dyes and pigments. Its unique molecular structure, featuring an iodo group and a nitro group on an aniline backbone, allows for the creation of chromophores with diverse and desirable properties. The presence of the electron-withdrawing nitro group and the heavy iodine atom can influence the resulting dye's color, lightfastness, and other performance characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound as a diazo component in the synthesis of azo dyes, a prominent class of colorants. While specific data on dyes derived directly from this compound is limited in published literature, the protocols provided herein are based on established methods for similar weakly basic nitroanilines and can be readily adapted.
Key Applications
Azo dyes synthesized from this compound are anticipated to be valuable as disperse dyes for coloring hydrophobic fibers such as polyester, nylon, and cellulose acetate. The structural features of this compound suggest that the resulting dyes may exhibit:
-
Bathochromic Shifts: The combination of the iodo and nitro substituents can lead to deeper shades (a bathochromic or red shift) in the resulting dyes compared to those derived from simpler anilines.
-
Enhanced Lightfastness: The presence of the nitro group is known to often improve the lightfastness of azo dyes.
-
Modified Tinctorial Strength: The overall substitution pattern will influence the molar extinction coefficient and thus the tinctorial strength of the dye.
Beyond textile applications, these dye structures may be of interest in high-technology fields such as nonlinear optics, sensors, and as scaffolds in medicinal chemistry.
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step reaction: the diazotization of the primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component. Due to the decreased basicity of the amino group in this compound (caused by the electron-withdrawing nitro and iodo groups), diazotization requires specific conditions.
Protocol 1: Diazotization of this compound using Nitrosylsulfuric Acid
This method is suitable for weakly basic amines that are difficult to diazotize in aqueous mineral acids.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite
-
Glacial Acetic Acid (optional, as a co-solvent)
-
Ice
-
Urea or Sulfamic Acid
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a flask cooled in an ice-salt bath (0-5 °C), cautiously add finely powdered sodium nitrite (1.05 molar equivalents) in small portions to concentrated sulfuric acid with constant stirring. Ensure the temperature does not exceed 10 °C. Stir the mixture until all the sodium nitrite has dissolved and a clear solution of nitrosylsulfuric acid is obtained.
-
Dissolution of this compound: In a separate beaker, dissolve this compound (1 molar equivalent) in concentrated sulfuric acid or a mixture of concentrated sulfuric acid and glacial acetic acid. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add the cold nitrosylsulfuric acid solution to the stirred solution of this compound, maintaining the temperature between 0-5 °C.
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete diazotization.
-
Removal of Excess Nitrous Acid: To the diazonium salt solution, add a small amount of urea or sulfamic acid to destroy any excess nitrous acid (test with starch-iodide paper; the absence of a blue-black color indicates completion). The resulting diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
The diazonium salt solution prepared in Protocol 1 can be coupled with various aromatic compounds (coupling components) to generate the final azo dye.
Materials:
-
Diazonium salt solution of this compound
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, phenol, resorcinol)
-
Appropriate solvent for the coupling component (e.g., acetic acid, ethanol, aqueous alkali)
-
Sodium Hydroxide or Sodium Acetate solution
-
Ice
Procedure:
-
Preparation of Coupling Component Solution: Dissolve the chosen coupling component in a suitable solvent. For phenolic couplers like 2-naphthol, dissolve them in an aqueous sodium hydroxide solution. For aromatic amines like N,N-diethylaniline, dissolve them in acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold, vigorously stirred solution of the coupling component.
-
pH Adjustment: During the addition, maintain the appropriate pH for the coupling reaction. For coupling with phenols, the medium should be alkaline (pH 8-10), which can be maintained by adding sodium hydroxide solution. For coupling with amines, a slightly acidic medium (pH 4-6) is optimal, maintained by adding sodium acetate solution.
-
Dye Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The azo dye will typically precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Data Presentation
The following tables provide illustrative examples of the type of quantitative data that should be collected for newly synthesized dyes. The data presented are for dyes derived from structurally similar nitroanilines and serve as a reference. Researchers should generate analogous data for their specific this compound-based dyes.
Table 1: Spectroscopic Properties of Illustrative Azo Dyes Derived from Nitroanilines
| Dye Structure (Illustrative) | Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| 4-((4-Nitrophenyl)azo)phenol | 4-Nitroaniline | Phenol | 450 | 25,000 | Ethanol |
| 1-((4-Nitrophenyl)azo)-2-naphthol | 4-Nitroaniline | 2-Naphthol | 485 | 32,000 | DMF |
| 4-((2,4-Dinitrophenyl)azo)vanillin | 2,4-Dinitroaniline | Vanillin | 420 | Not Reported | Not Reported |
Table 2: Fastness Properties of Illustrative Disperse Dyes on Polyester Fabric
| Dye Structure (Illustrative) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Disperse Red 73 (from 2-chloro-4-nitroaniline) | 5-6 | 4-5 | 4-5 | 4 |
| Disperse Orange 30 (from 4-nitroaniline) | 6 | 4 | 4-5 | 4 |
Note: Fastness is graded on a scale of 1 to 5 for wash and rubbing fastness (5 being the best) and 1 to 8 for lightfastness (8 being the best).
Mandatory Visualizations
// Nodes "Start" [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Diazotization" [label="Diazotization of\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Coupling" [label="Azo Coupling with\nCoupling Component", fillcolor="#FFFFFF", fontcolor="#202124"]; "Isolation" [label="Isolation & Purification\n(Filtration, Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Characterization" [label="Characterization\n(Spectroscopy, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Application" [label="Dye Application\nto Substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Evaluation" [label="Evaluation of Properties\n(Fastness, Color Strength)", fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Start" -> "Diazotization" [color="#4285F4"]; "Diazotization" -> "Coupling" [color="#4285F4"]; "Coupling" -> "Isolation" [color="#4285F4"]; "Isolation" -> "Characterization" [color="#4285F4"]; "Characterization" -> "Application" [color="#4285F4"]; "Application" -> "Evaluation" [color="#4285F4"]; "Evaluation" -> "End" [color="#4285F4"]; } .dot Experimental workflow for synthesis and evaluation of dyes.
Application of 2-Iodo-4-nitroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitroaniline is a highly versatile and valuable building block in synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates. Its unique trifunctionality, comprising an amino group, a nitro group, and an iodine atom, offers a rich platform for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group enhances the reactivity of the C-I bond towards various palladium-catalyzed cross-coupling reactions, while the amino group can be a handle for further derivatization or can direct cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic scaffolds and substituted aniline derivatives that are prevalent in many biologically active compounds. The primary applications involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyclization reactions to form heterocyclic systems like benzimidazoles.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common motifs in pharmaceuticals. This compound readily participates in these reactions with various arylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to yield substituted phenylenediamines, which are precursors to numerous bioactive molecules.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | THF | 80 | 70-80 |
Sonogashira Coupling for Alkynylated Intermediates
The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. This reaction provides access to 2-alkynyl-4-nitroanilines, which are versatile intermediates for the synthesis of various heterocyclic compounds, including indoles and quinolines.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 50 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 75-85 |
Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antihypertensive properties. This compound can be converted to o-phenylenediamine derivatives, which are key precursors for benzimidazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.01 mmol), and the phosphine ligand (0.02 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (4 mL), the amine (1.2 mmol), and the base (1.4 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and CuI (0.1 mmol).
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its ability to undergo various palladium-catalyzed cross-coupling reactions and serve as a precursor for important heterocyclic scaffolds makes it a key component in the drug discovery and development pipeline. The protocols and data presented in this document provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocyclic compounds utilizing 2-iodo-4-nitroaniline as a key starting material. The presence of the iodo, amino, and nitro functionalities on the aniline ring makes it a versatile precursor for constructing a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The ortho-iodo and amino groups are strategically positioned for intramolecular cyclization reactions, while the nitro group can serve as a directing group or be further functionalized, for instance, through reduction to an amino group. This allows for the synthesis of a variety of substituted heterocycles, including indoles, benzimidazoles, quinolines, and carbazoles. These heterocyclic cores are prevalent in numerous biologically active compounds and approved drugs, highlighting the importance of efficient synthetic routes to these scaffolds.[1][2][3]
Synthesis of 6-Nitroindoles via Sonogashira Coupling and Cyclization
A powerful method for the synthesis of 6-nitroindoles from this compound involves a one-pot Sonogashira coupling with terminal alkynes followed by a base-mediated intramolecular cyclization.[4] This approach allows for the introduction of various substituents at the 2-position of the indole ring, depending on the alkyne used.
Experimental Protocol: One-pot Sonogashira Coupling and Cyclization
-
Materials: this compound, terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, TBAF), and a suitable solvent (e.g., DMF).[4][5]
-
Procedure:
-
To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL), add the palladium catalyst (0.02 mmol) and CuI (0.04 mmol).
-
Add triethylamine (2.0 mmol) and stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mL) and heat the reaction mixture at 80 °C for 2-4 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-nitroindole.
-
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-6-nitro-1H-indole | 75-85 |
| 2 | 1-Hexyne | 2-Butyl-6-nitro-1H-indole | 70-80 |
| 3 | Trimethylsilylacetylene | 2-(Trimethylsilyl)-6-nitro-1H-indole | 65-75 |
Table 1: Representative yields for the synthesis of 2-substituted-6-nitroindoles.
Application in Drug Discovery: c-Myc G-Quadruplex Binders
Nitro-substituted indoles have been identified as potent binders of G-quadruplex DNA structures, particularly the one found in the promoter region of the c-Myc oncogene.[6][7] Stabilization of this G-quadruplex structure can lead to the downregulation of c-Myc expression, a key regulator of cell proliferation, differentiation, and apoptosis.[8][9][10] This makes these compounds promising candidates for the development of novel anticancer agents.[6][7]
Caption: Signaling pathway of c-Myc transcription inhibition by 6-nitroindole derivatives.
Synthesis of 2-Aryl-6-nitrobenzimidazoles via Reductive Cyclization
The synthesis of 2-aryl-6-nitrobenzimidazoles can be achieved through a one-pot reductive cyclization of this compound with various aromatic aldehydes. This method involves the in-situ reduction of one nitro group to an amino group, which then condenses with the aldehyde to form the benzimidazole ring.
Experimental Protocol: One-Pot Reductive Cyclization
-
Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), reducing agent (e.g., sodium dithionite, Na₂S₂O₄), and a solvent (e.g., ethanol/water).[11][12]
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Add sodium dithionite (3.0 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-aryl-6-nitrobenzimidazole.
-
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-nitro-1H-benzimidazole | 80-90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-nitro-1H-benzimidazole | 85-95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-nitro-1H-benzimidazole | 75-85 |
Table 2: Representative yields for the synthesis of 2-aryl-6-nitrobenzimidazoles.
Application in Drug Discovery: EGFR and VEGFR-2 Kinase Inhibitors
Substituted benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][13][14] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[15] Inhibition of these pathways is a clinically validated strategy for cancer therapy.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 2-aryl-6-nitrobenzimidazoles.
Synthesis of 7-Nitroquinolines
The synthesis of 7-nitroquinolines from this compound can be accomplished through multi-step sequences, often involving an initial coupling reaction followed by cyclization. One plausible route involves the Sonogashira coupling with a suitable alkyne, followed by a cyclization reaction to form the quinoline ring.
Experimental Protocol: Synthesis of 7-Nitroquinolines (General Approach)
-
Materials: this compound, a terminal alkyne with a carbonyl or a group that can be converted to a carbonyl, palladium and copper catalysts, base, and solvents.
-
Procedure (Two-step):
-
Sonogashira Coupling: Perform a Sonogashira coupling between this compound and a terminal alkyne bearing a protected carbonyl group (e.g., an acetal) under standard conditions as described for indole synthesis.
-
Deprotection and Cyclization: Deprotect the carbonyl group under acidic conditions. The resulting amino ketone can then be cyclized to the quinoline ring using a base or acid catalyst, depending on the specific substrate.
-
| Entry | Alkyne Precursor | Product | Overall Yield (%) |
| 1 | 3,3-Diethoxy-1-propyne | 7-Nitroquinoline | 50-60 |
| 2 | 4,4-Diethoxy-1-butyne | 2-Methyl-7-nitroquinoline | 55-65 |
Table 3: Representative yields for the synthesis of 7-nitroquinolines.
Synthesis of 3-Nitrocarbazoles via Ullmann Condensation and Cyclization
The synthesis of 3-nitrocarbazoles from this compound can be envisioned through an initial intermolecular Ullmann condensation with an appropriate aryl partner, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-Nitrocarbazoles (Proposed)
-
Materials: this compound, an ortho-haloaryl compound (e.g., 2-chlorobromobenzene), copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling solvent (e.g., DMF or NMP).[16][17][18]
-
Procedure (Two-step):
-
Ullmann Condensation: In a sealed tube, combine this compound (1.0 mmol), the ortho-haloaryl compound (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL). Heat the mixture at 120-150 °C for 12-24 hours. After workup, the N-arylated product is isolated.
-
Intramolecular Cyclization: The N-arylated intermediate can then be subjected to a palladium-catalyzed intramolecular C-H arylation or a similar cyclization method to form the carbazole ring.
-
| Entry | Aryl Partner | Product | Overall Yield (%) |
| 1 | 2-Chlorobromobenzene | 3-Nitro-9H-carbazole | 40-50 (estimated) |
Table 4: Estimated yields for the synthesis of 3-nitrocarbazoles.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this building block and to develop novel therapeutic agents targeting critical biological pathways. The ability to readily synthesize substituted indoles, benzimidazoles, quinolines, and carbazoles from a common precursor highlights the efficiency and utility of this synthetic strategy in modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iodo-4-nitroaniline as a Precursor for 2-Iodo-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-iodo-p-phenylenediamine from its precursor, 2-iodo-4-nitroaniline. This document includes detailed experimental protocols, characterization data, potential applications in research and drug development, and essential safety information.
Introduction
2-Iodo-p-phenylenediamine is a valuable substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an iodine atom and two amino groups on a phenyl ring, makes it an attractive intermediate for the development of novel heterocyclic compounds, potential pharmaceutical agents, and advanced materials. The synthesis of 2-iodo-p-phenylenediamine is most commonly achieved through the reduction of the nitro group of this compound. This document outlines the key procedures and data associated with this transformation.
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₆H₅IN₂O₂ | 264.02 | 104-106[1] | Yellow solid[1] | 6293-83-0 |
| 2-Iodo-p-phenylenediamine | C₆H₇IN₂ | 234.04[2][3] | Not available | Expected to be a solid | 69951-01-5[2][3] |
Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 200 MHz) | δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H)[1] |
| IR (neat, cm⁻¹) | 3480, 3380 (N-H stretching), 1610, 1300 (NO₂ stretching)[1] |
Experimental Protocols
This section details the synthesis of the precursor, this compound, and its subsequent reduction to 2-iodo-p-phenylenediamine.
Synthesis of this compound from 4-Nitroaniline
Method 1: Iodination using Iodine Monochloride in Acetonitrile
-
Dissolve 27.6 g (0.2 mol) of 4-nitroaniline in 200 mL of dry acetonitrile in a round-bottom flask.
-
Separately, prepare a solution of 31.0 g (0.19 mol) of iodine monochloride (ICl) in 50 mL of acetonitrile.
-
Add the ICl solution to the 4-nitroaniline solution and stir the mixture at room temperature for 18 hours.
-
After the reaction is complete, pour the mixture into ethyl acetate.
-
Wash the organic layer with a 20% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a brown solid.
-
Purify the crude product by silica gel chromatography using a mixture of dichloromethane and hexane (6:4 to 7:3) as the eluent to obtain this compound as a yellow solid (Yield: 18.0 g, 36%).[1]
Method 2: Iodination using Iodine Monochloride in Acetic Acid
-
Dissolve 20 g of p-nitroaniline in a minimal amount of cold glacial acetic acid.
-
Slowly add a solution of 17.8 g of iodine chloride dissolved in acetic acid to the stirred p-nitroaniline solution.
-
Allow the reaction mixture to stand for one hour after the addition is complete.
-
Pour the mixture into 1 liter of boiling water and boil for a few minutes.
-
Filter the hot solution. Upon cooling, long yellow needles of this compound will crystallize. The reported melting point is 105 °C.[4]
Synthesis of 2-Iodo-p-phenylenediamine from this compound
Proposed Protocol: Reduction using Tin(II) Chloride Dihydrate
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension (typically 3-5 molar equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.
-
The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with an organic solvent such as ethyl acetate.
-
Collect the filtrate and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 2-iodo-p-phenylenediamine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Reaction Pathway
Caption: Synthesis pathway of 2-Iodo-p-phenylenediamine.
Experimental Workflow
Caption: Workflow for the synthesis and purification.
Applications in Research and Drug Development
Substituted phenylenediamines are a class of compounds with significant applications in medicinal chemistry and materials science. While specific applications for 2-iodo-p-phenylenediamine are not extensively documented in the readily available literature, its structural features suggest several potential uses:
-
Precursor for Heterocyclic Synthesis: The two amino groups provide reactive sites for the construction of various heterocyclic ring systems, such as benzodiazepines, quinoxalines, and benzimidazoles, which are common scaffolds in pharmaceuticals.[5][6]
-
Building Block for Bioactive Molecules: The iodo-substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity, enabling the synthesis of novel compounds for biological screening.
-
Development of Novel Materials: Phenylenediamine derivatives are used in the synthesis of high-performance polymers and organic electronic materials. The presence of iodine could be exploited to modulate the electronic and physical properties of such materials.
Safety and Handling
This compound (Precursor):
-
Hazards: This compound is a suspected irritant. Handle with care, avoiding contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Handling: Use in a well-ventilated area or a fume hood.
2-Iodo-p-phenylenediamine (Product):
-
General Precautions: As with all new chemical entities, 2-iodo-p-phenylenediamine should be handled with caution. Assume it may be toxic and an irritant.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents.
Disclaimer: The provided protocols are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Iodo-1,4-benzenediamine | C6H7IN2 | CID 819128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-nitroaniline is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group for derivatization, a nitro group that can be further modified, and an iodine atom that allows for cross-coupling reactions, makes it a versatile scaffold for the synthesis of a diverse range of compounds. Derivatization of the amino group is a common strategy to introduce various functionalities, leading to the generation of libraries of compounds for biological screening. This document provides detailed protocols for the acylation, benzoylation, and sulfonylation of the amino group of this compound, along with characterization data and potential applications of the resulting derivatives.
Data Presentation
The following table summarizes the quantitative data for the synthesized derivatives of this compound.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| N-(2-Iodo-4-nitrophenyl)acetamide | ![]() | C₈H₇IN₂O₃ | 306.06 | 78 | Not Reported | ¹H NMR (CDCl₃): δ 10.22 (s, 1H), 8.54 (d, J=9.0 Hz, 1H), 8.47 (s, 1H), 7.87 (d, J=10.7 Hz, 1H), 2.27 (s, 3H). ¹³C NMR (CDCl₃): δ 168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6.[1] |
| N-(2-Iodo-4-nitrophenyl)benzamide | ![]() | C₁₃H₉IN₂O₃ | 368.13 | Not Reported | Not Reported | General IR (KBr, cm⁻¹): ~3300 (N-H), ~1660 (C=O, Amide I), ~1520 & ~1340 (NO₂). |
| N-(2-Iodo-4-nitrophenyl)-4-methylbenzenesulfonamide | ![]() | C₁₃H₁₁IN₂O₄S | 418.21 | Not Reported | Not Reported | General IR (KBr, cm⁻¹): ~3250 (N-H), ~1340 & ~1160 (SO₂), ~1520 & ~1350 (NO₂). |
Experimental Protocols
Acylation: Synthesis of N-(2-Iodo-4-nitrophenyl)acetamide
This protocol is based on the acylation of a similar substituted aniline, followed by nitration, and provides the characterization data for the target molecule.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-(2-Iodo-4-nitrophenyl)acetamide.
Benzoylation: Synthesis of N-(2-Iodo-4-nitrophenyl)benzamide (General Protocol)
This is a general protocol for the benzoylation of anilines and may require optimization for this specific substrate.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield N-(2-Iodo-4-nitrophenyl)benzamide.
Sulfonylation: Synthesis of N-(2-Iodo-4-nitrophenyl)-4-methylbenzenesulfonamide (General Protocol)
This is a general protocol for the sulfonylation of anilines and may require optimization for this specific substrate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to obtain N-(2-Iodo-4-nitrophenyl)-4-methylbenzenesulfonamide.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Conceptual MAPK/ERK signaling pathway with potential inhibition by a derivative.
Applications in Drug Development
Derivatives of this compound, such as amides and sulfonamides, are of significant interest in drug discovery. The resulting N-acylated, N-benzoylated, and N-sulfonylated compounds can be evaluated for a wide range of biological activities.
-
Anticancer Agents: The core structure can be incorporated into molecules designed to inhibit various kinases, which are often dysregulated in cancer. The MAPK/ERK pathway, for example, is a common target, and small molecule inhibitors often feature amide or sulfonamide functionalities.
-
Antimicrobial Agents: Sulfonamides, in particular, have a long history as antibacterial agents. Novel derivatives can be screened for activity against resistant strains of bacteria and other microbes.
-
Other Therapeutic Areas: The versatility of the this compound scaffold allows for its use in developing agents for a variety of diseases, including inflammatory conditions and neurological disorders. The iodine atom provides a site for further modification via cross-coupling reactions, enabling the synthesis of more complex and targeted molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Iodo-4-nitroaniline. Our aim is to help you improve your yield and purity by addressing common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound in a question-and-answer format, offering potential causes and recommended solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors:
-
Incomplete Iodination: The reaction may not have gone to completion. Ensure that the iodinating agent is added in the correct stoichiometric amount or a slight excess. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Formation of Di-iodinated Byproduct: A significant side reaction is the formation of 2,6-diiodo-4-nitroaniline.[1] This is more likely to occur at higher temperatures or with a larger excess of the iodinating agent. To minimize this, maintain a controlled temperature and use the appropriate stoichiometry of reagents.
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the formation of the di-iodinated byproduct.[1] Running the reaction at room temperature or slightly below may be optimal, though this can vary depending on the specific iodinating agent used.
-
Choice of Iodinating Agent and Solvent: The choice of iodinating agent and solvent system can significantly impact the yield. For instance, using molecular iodine with an oxidizing agent like nitric acid in acetic acid has been reported to give a high yield.[2] Iodine monochloride in acetic acid or acetonitrile is also commonly used.[3] Experimenting with different systems might be necessary to find the optimal conditions for your setup.
Q2: I am observing a second, less polar spot on my TLC plate in addition to my product. What is this impurity and how can I avoid it?
A2: The less polar spot is likely the di-iodinated byproduct, 2,6-diiodo-4-nitroaniline. The introduction of a second iodine atom decreases the polarity of the molecule.
-
Avoidance Strategies:
-
Control Stoichiometry: Use a carefully measured amount of the iodinating agent, avoiding a large excess.
-
Temperature Control: Perform the reaction at a lower temperature to disfavor the second iodination step.
-
Slow Addition: Add the iodinating agent dropwise to the solution of 4-nitroaniline to maintain a low localized concentration of the iodinating species.
-
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of the starting material and the di-iodinated byproduct.
-
Recrystallization: This is a common and effective method for purifying the product. Suitable solvent systems for recrystallization include ethanol/water, methanol, and toluene.[4] The choice of solvent will depend on the impurities present.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is recommended. A common eluent system is a mixture of hexane and ethyl acetate or dichloromethane and hexane.[3] The optimal ratio should be determined by TLC analysis.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC Procedure:
-
Plate: Use silica gel coated TLC plates.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Visualization: The spots can be visualized under a UV lamp (254 nm) as this compound is a UV-active compound. Staining with potassium permanganate can also be used, which will visualize any oxidizable compounds as yellow spots on a purple background.
-
Quantitative Data Summary
The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and yields.
| Iodinating Agent | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Iodine Monochloride (ICl) | - | Acetonitrile | Room Temp. | 18 h | 36 (after chromatography) | [3] |
| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | Room Temp. | 4 h | 89 | [2] |
| Iodine Monochloride (ICl) | - | Glacial Acetic Acid | Not specified | 2-3 h | 88 | [4] |
| Iodine Monochloride (ICl) | - | Glacial Acetic Acid | Elevated | Not specified | Lower (di-iodo product forms) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound using Iodine Monochloride
-
Materials:
-
4-nitroaniline
-
Iodine monochloride (ICl)
-
Dry Acetonitrile
-
Ethyl acetate
-
20% aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-nitroaniline (0.2 mol) in 200 mL of dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of iodine monochloride (0.19 mol) in 50 mL of dry acetonitrile.
-
Slowly add the ICl solution to the 4-nitroaniline solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ethyl acetate.
-
Wash the organic layer sequentially with 20% aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, CH₂Cl₂/hexane) to afford pure this compound.[3]
-
Protocol 2: Recrystallization of this compound
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If any solid impurities remain, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.[4]
-
Visualizations
Synthesis Workflow and Troubleshooting
The following diagram illustrates the synthetic workflow for this compound, highlighting key decision points and potential troubleshooting steps.
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude 2-Iodo-4-nitroaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-iodo-4-nitroaniline via recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to assist in your laboratory work.
Physical and Solubility Data
For successful recrystallization, understanding the physical properties and solubility of this compound is crucial. The following table summarizes key data.
| Property | Value | Solvents for Recrystallization |
| Molecular Formula | C₆H₅IN₂O₂ | Ethanol[1] |
| Molecular Weight | 264.02 g/mol | Methanol[1] |
| Melting Point | 105-109 °C[2] | Ethyl Acetate[1] |
| Appearance | Yellow to yellow-red crystalline solid | Toluene[1] |
| Purity (Commercial) | Typically ~97% | Tetrahydrofuran (THF)[1] |
| Common Impurities | 4-nitroaniline, 2,6-diiodo-4-nitroaniline[3] | Water/Methanol mixtures[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method for the purification of crude this compound. Optimization may be required based on the impurity profile of the starting material.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent from the table above)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to a gentle boil with stirring to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
A1: This may be due to the use of an inappropriate solvent or an insufficient volume of solvent.
-
Solution: Ensure you are using a recommended solvent. Add more hot solvent in small increments until the compound dissolves completely. If it still does not dissolve, consider a different solvent or a solvent mixture.
Q2: "Oiling out" occurs, where a liquid separates instead of crystals.
A2: "Oiling out" happens when the solute melts before it dissolves or when the saturated solution's temperature is above the melting point of the solute. This is a common issue with many organic compounds.[4]
-
Solutions:
-
Add more solvent to the hot mixture to decrease the saturation point and then allow it to cool slowly.
-
Try a solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Q3: No crystals form upon cooling.
A3: This can happen if too much solvent was used, resulting in a solution that is not supersaturated upon cooling.
-
Solutions:
-
Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound.
-
Q4: The yield of purified crystals is very low.
A4: A low yield can result from using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with too much cold solvent.
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Q5: The purified product is still colored.
A5: The presence of colored impurities may require an additional purification step.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield.
Q6: The melting point of the recrystallized product is still broad or lower than the literature value.
A6: This indicates that the product is still impure.
-
Solution: A second recrystallization may be necessary. Ensure that the cooling process is slow and undisturbed to promote the formation of pure crystals. Also, verify the purity of the solvent being used.
Q7: I have obtained different crystal forms (polymorphs). Is this a problem?
A7: this compound is known to exist in different polymorphic forms (triclinic, orthorhombic, and monoclinic).[1] For most applications, the specific crystal form may not be critical. However, in pharmaceutical development, different polymorphs can have different properties such as solubility and bioavailability.
-
Guidance: The monoclinic form is often obtained from recrystallization with solvents like ethanol.[1] If a specific polymorph is required, carefully controlled crystallization conditions (solvent, cooling rate, seeding) are necessary. Advanced analytical techniques like Powder X-ray Diffraction (PXRD) would be needed to identify the specific polymorph.
References
column chromatography conditions for 2-Iodo-4-nitroaniline purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Iodo-4-nitroaniline via column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guides
This section is designed to help you resolve specific issues that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
-
Symptom: Fractions collected from the column contain a mixture of your desired product and impurities, as seen on TLC analysis.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the components. A solvent system that gives your product an Rf value between 0.2 and 0.3 on a TLC plate is a good starting point for column chromatography.[1]
-
Solution: Methodically test different solvent systems using TLC. A common starting point for nitroanilines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane.[1] For this compound, a mobile phase of dichloromethane/hexane has been shown to be effective.[2]
-
Column Overload: Too much sample was loaded onto the column, exceeding its separation capacity.[3]
-
Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample.
-
Issue 2: The Compound is Streaking or Tailing on the Column
-
Symptom: The compound appears as a long streak rather than a tight band as it moves down the column, leading to poor separation and mixed fractions.
-
Possible Causes & Solutions:
-
Strong Interaction with Silica Gel: The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing.[3]
-
Solution 1: Add a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA), to your eluent system.[4] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
-
Compound Instability: The compound may be degrading on the silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour or two before developing. If it degrades, consider using a less acidic stationary phase or deactivating the silica gel by pre-treating it with a base.[5]
-
Issue 3: Low Recovery of the Product
-
Symptom: The total amount of purified product recovered after chromatography is significantly lower than expected.
-
Possible Causes & Solutions:
-
Compound Irreversibly Adsorbed: The compound may be too polar and is irreversibly stuck to the stationary phase.
-
Solution: If your compound is not eluting, you can try gradually increasing the polarity of the mobile phase. For very polar compounds, a solvent system containing ammonia in methanol mixed with dichloromethane can be effective.[5]
-
Compound Degradation: As mentioned above, the compound may be decomposing on the column.[5]
-
Solution: Assess compound stability on silica and consider alternative stationary phases if necessary.[5]
-
Sample Lost During Loading: Improper loading can lead to sample loss.
-
Solution: Ensure the sample is loaded in a concentrated solution and in a narrow band at the top of the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can also minimize loss.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary and mobile phase for the purification of this compound?
A good starting point is to use silica gel (230-400 mesh) as the stationary phase. For the mobile phase, a mixture of dichloromethane and hexane is a documented eluent system. You can start with a ratio of 6:4 (dichloromethane:hexane) and adjust the polarity as needed based on TLC analysis.[2]
Q2: How do I choose the right solvent system for my column?
The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the Rf value of your product being around 0.2-0.3.[1] This Rf value generally ensures that the compound will elute from the column in a reasonable amount of time and with good separation.
Q3: My compound is not moving from the top of the column. What should I do?
If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.
Q4: Can I reuse my column?
While it is possible to flush a column and reuse it for the same compound, it is generally not recommended for achieving high purity, as residual impurities from the previous run can contaminate your current purification. For routine purifications where the same separation is performed repeatedly, column reuse may be acceptable.
Q5: What is "dry loading" and when should I use it?
Dry loading involves dissolving your crude sample in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder of your sample adsorbed onto the silica. This powder is then carefully added to the top of your packed column.[6] This technique is particularly useful when your sample is not very soluble in the starting eluent or when you want to ensure a very even loading of your sample onto the column.[6]
Experimental Protocols
Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 6:4 dichloromethane/hexane).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully pipette the concentrated sample solution onto the top of the silica gel.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (e.g., 6:4 dichloromethane/hexane) to the top of the column without disturbing the sand layer.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of the eluent through the column. The polarity of the eluent can be gradually increased (e.g., to 7:3 dichloromethane/hexane) if the compound is eluting too slowly.[2]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate.
-
Combine the fractions that contain only the pure product.
-
-
Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Hexane |
| Initial Eluent Ratio | 6:4 (v/v) |
| Gradient Elution (if needed) | Increase to 7:3 (v/v) Dichloromethane/Hexane |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Synthesis of 2-Iodo-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities in the synthesis of this compound include:
-
Unreacted Starting Material: 4-nitroaniline may remain if the reaction does not proceed to completion.
-
Over-iodinated Byproducts: 2,6-diiodo-4-nitroaniline is a common byproduct, the formation of which is favored by higher temperatures or an excess of the iodinating agent.[1][2]
-
Residual Iodine: Leftover iodine from the reaction can discolor the final product.
-
Oxidation Products: Anilines are susceptible to oxidation, which can result in the formation of dark, tar-like polymeric substances, particularly under harsh reaction conditions.[3]
-
Positional Isomers: While the ortho-iodination is strongly favored, trace amounts of other isomers may form.
-
Residual Solvents: Solvents used during the reaction or purification steps may be present in the final product.
Q2: How can I minimize the formation of the di-iodinated byproduct, 2,6-diiodo-4-nitroaniline?
A2: To reduce the formation of 2,6-diiodo-4-nitroaniline, consider the following strategies:
-
Control Stoichiometry: Use a carefully measured molar ratio of the iodinating agent to 4-nitroaniline, typically 1:1 or a slight excess of the aniline.
-
Temperature Control: Maintain a lower reaction temperature to decrease the rate of the second iodination.[4]
-
Slow Addition of Reagents: Add the iodinating agent dropwise to the solution of 4-nitroaniline to maintain control over the reaction and prevent localized areas of high concentration.
Q3: My final product has a dark or off-color appearance. What is the likely cause and how can I purify it?
A3: A dark or off-color appearance is often due to the presence of residual iodine or oxidation byproducts. To address this:
-
Washing: Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove excess iodine.[4]
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove colored impurities and byproducts.
-
Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from colored impurities.[5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using the following methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the main product and its impurities, such as unreacted 4-nitroaniline and 2,6-diiodo-4-nitroaniline.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a known standard.[5][8]
-
Melting Point Analysis: A sharp melting point close to the literature value (105-109 °C) is indicative of high purity.[9] A broad melting range suggests the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the purity of the iodinating agent (e.g., iodine monochloride can decompose if exposed to moisture).[4] |
| Formation of byproducts (e.g., 2,6-diiodo-4-nitroaniline). | - Lower the reaction temperature. - Use a 1:1 stoichiometric ratio of reactants. | |
| Mechanical loss during workup. | - Ensure efficient extraction and filtration steps. | |
| Product is a Dark, Tarry Substance | Oxidation of the aniline starting material. | - Use a milder iodinating agent, such as N-iodosuccinimide (NIS).[3] - Protect the amino group as an acetanilide before iodination to reduce the ring's susceptibility to oxidation.[1] - Perform the reaction at a lower temperature (e.g., 0-15°C).[1] |
| Presence of Unreacted 4-Nitroaniline in the Final Product | Insufficient iodinating agent or reaction time. | - Use a slight excess of the iodinating agent. - Monitor the reaction progress using TLC to ensure completion. |
| Poor quality of the iodinating agent. | - Use a fresh or properly stored iodinating agent. | |
| Broad Melting Point Range of the Final Product | Presence of impurities such as 2,6-diiodo-4-nitroaniline or unreacted starting material. | - Purify the product by recrystallization or column chromatography. |
| Final Product Contains Residual Iodine | Incomplete quenching or washing. | - Wash the crude product thoroughly with a sodium thiosulfate or sodium bisulfite solution until the color of iodine is no longer visible in the washings. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-nitroaniline
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
-
Sodium thiosulfate (Na2S2O3)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid.
-
With continuous stirring, slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid to the 4-nitroaniline solution.
-
Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water, followed by a 20% aqueous solution of sodium thiosulfate to remove any unreacted iodine, and then with brine.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[5]
HPLC Analysis of Reaction Mixture
This method provides a framework for the analysis of the reaction mixture to determine the concentration of this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is often effective. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
Visual Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(6293-83-0) 1H NMR [m.chemicalbook.com]
- 9. This compound 97 6293-83-0 [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
preventing the formation of di-iodinated byproducts
Welcome to the technical support center for iodination reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-iodinated byproducts and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-iodinated byproduct formation?
Di-iodinated byproducts typically arise from the high reactivity of the substrate and/or the iodinating agent. Activated aromatic systems are particularly susceptible to over-iodination. Key factors that contribute to the formation of di-iodinated impurities include:
-
High Stoichiometry of Iodinating Agent: Using a significant excess of the iodinating reagent increases the probability of multiple iodination events on the same molecule.
-
Elevated Reaction Temperature: Higher temperatures can accelerate the reaction rate, often leading to a decrease in selectivity and favoring the formation of thermodynamically more stable di-iodinated products.
-
High Reactivity of the Iodinating Agent: Potent iodinating agents like Iodine Monochloride (ICl) can be less selective and more prone to causing over-iodination compared to milder reagents.
-
Solvent Effects: The choice of solvent can influence the reactivity of the iodinating species and the substrate, thereby affecting the product distribution.
Q2: How can I control the stoichiometry to favor mono-iodination?
Careful control of the molar ratio of the iodinating agent to the substrate is crucial. To favor mono-iodination, it is recommended to use a 1:1 molar ratio or even a slight excess of the substrate.[1] This ensures that the iodinating agent is the limiting reagent, reducing the likelihood of a second iodination event occurring on the already mono-iodinated product.
Q3: What is the effect of temperature on the selectivity of iodination?
Lowering the reaction temperature is a common and effective strategy to improve selectivity for the mono-iodinated product.[1] By reducing the overall reaction rate, the formation of the di-iodinated byproduct can be significantly minimized. For highly activated substrates, reactions are often conducted at temperatures ranging from -78 °C to 0 °C to achieve better control.
Q4: Which iodinating agents are recommended for selective mono-iodination?
The choice of iodinating agent plays a pivotal role in controlling selectivity. For substrates prone to di-iodination, it is advisable to use a milder and more selective reagent.
-
N-Iodosuccinimide (NIS): NIS is a mild and highly selective electrophilic iodinating agent.[2] It often requires an acid catalyst for less reactive substrates, but its high selectivity minimizes the formation of unwanted side products.[2]
-
1,3-diiodo-5,5-dimethylhydantoin (DIH): In combination with a thiourea catalyst in acetonitrile, DIH can be used for a highly regioselective iodination of activated aromatic compounds.[3][4]
-
Iodine (I₂) with an Oxidant: Molecular iodine in the presence of an oxidant like hydrogen peroxide (H₂O₂) can be used for selective iodination.
Q5: How does the choice of solvent affect the formation of di-iodinated byproducts?
The solvent can significantly impact the reaction's outcome. While chlorinated solvents have been traditionally used, greener alternatives are now preferred.
-
Acetonitrile: This is a common solvent for iodination reactions and has been shown to be effective in organocatalytic iodinations using DIH.[4]
-
Aqueous Media: Water-based procedures can be environmentally friendly and effective for the mono-iodination of certain substrates like aromatic amines and phenols.[5]
-
Polar Aprotic Solvents: Solvents like DMF can be effective, but it is crucial to ensure the solvent is inert under the reaction conditions as some iodinating agents can react with the solvent.
Troubleshooting Guide
Issue: Excessive formation of di-iodinated byproduct.
This is a common issue, particularly with activated aromatic substrates. The following troubleshooting steps can help improve the selectivity towards the desired mono-iodinated product.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| 1. Adjust Stoichiometry | Reduce the equivalents of the iodinating agent to a 1:1 or slightly less than 1:1 ratio with the substrate. | Decrease in the formation of the di-iodinated product. |
| 2. Lower Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Slower reaction rate and increased selectivity for the mono-iodinated product.[1] |
| 3. Change Iodinating Agent | Switch to a milder and more selective iodinating agent, such as N-Iodosuccinimide (NIS).[2] | Reduced over-iodination and improved yield of the mono-iodinated product.[2] |
| 4. Modify Solvent System | Experiment with different solvents. For example, using acetonitrile with a DIH/thiourea system can enhance selectivity.[4] | Altered reactivity and potentially improved selectivity. |
| 5. Employ Protecting Groups | If the substrate contains highly activating functional groups (e.g., amines), consider using protecting groups to modulate their reactivity. | Directed iodination to the desired position and prevention of side reactions. |
| 6. Utilize Catalysis | For certain substrates, the use of a catalyst, such as a thiourea catalyst with DIH, can promote selective mono-iodination.[3][4] | Enhanced control over the reaction and improved regioselectivity.[3][4] |
Quantitative Data on Iodination Selectivity
The following table summarizes the performance of different iodinating agents in the iodination of anisole, providing a comparison of their yields under specific reaction conditions.
| Substrate | Iodinating Agent/System | Reaction Time | Temperature (°C) | Yield of Mono-iodinated Product (%) | Reference |
| Anisole | NIS/TFA | 30 min | Room Temperature | 98 | [2] |
| Anisole | ICl | 1 h | 0 to Room Temperature | 95 | [2] |
Experimental Protocols
Protocol 1: Selective Mono-iodination of Aromatic Amines and Phenols in an Aqueous Medium[5]
This protocol describes a general procedure for the mono-iodination of activated aromatic compounds such as amines and phenols using a potassium chlorate/potassium iodide system in an aqueous medium.
Materials:
-
Aromatic substrate (e.g., 2-naphthol)
-
Potassium chlorate (KClO₃)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Diethyl ether
-
5% aqueous sodium thiosulfate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of the aromatic substrate (10 mmol), potassium chlorate (3.33 mmol), and potassium iodide (10 mmol) in a mixture of methanol (5 mL) and water (45 mL).
-
Heat the mixture to 80°C and add hydrochloric acid (10 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (40 mL).
-
Wash the ether extract with 5% aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography using a suitable eluent.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Iodo-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Iodo-4-nitroaniline.
Troubleshooting Guide
Low yields, the formation of byproducts, and incomplete reactions are common hurdles in Suzuki coupling. The following table outlines potential issues, their causes, and solutions specifically tailored for reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may be degraded or poisoned. A color change in the reaction mixture to black can indicate the formation of less active palladium black.[1] | Catalyst Selection & Handling: Use fresh, high-quality catalyst stored under an inert atmosphere.[1] For electron-deficient substrates like this compound, consider more electron-rich and bulky phosphine ligands such as XPhos or SPhos, or catalysts like PdCl₂(dppf).[1] |
| Ineffective Base: The base may be too weak, insoluble, or incompatible with the solvent system. The base is critical for the transmetalation step.[1] | Base Screening: Switch to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃, especially with challenging substrates.[1] The presence of water can be crucial for the activity of bases like carbonates and phosphates.[1] | |
| Poor Solvent Choice: The solvent affects the solubility of reagents and reaction kinetics.[1][2] | Solvent Optimization: Screen common Suzuki coupling solvents such as 1,4-dioxane, DMF, or toluene.[1] If solubility is an issue, consider solvent mixtures, for example, a dioxane/water mixture.[1] | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.[1] | Temperature Adjustment: Gradually increase the reaction temperature. While 80°C is a common starting point, some reactions may require temperatures up to 120°C.[3] | |
| Formation of Side Products | Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[4] | Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen.[4][5] |
| Dehalogenation: The iodo group is replaced by a hydrogen atom. | Ligand and Base Choice: The choice of ligand can influence dehalogenation. Screening different phosphine ligands may be beneficial.[1] Using an aprotic solvent and a non-coordinating base can also help mitigate this side reaction.[1] | |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom. | Boronic Ester/Trifluoroborate: If protodeboronation is suspected, consider using the corresponding pinacol ester or trifluoroborate salt of the boronic acid, which can be more stable.[6] | |
| Incomplete Consumption of Starting Material | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | Increase Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst amount might be necessary for challenging substrates. |
| Reaction Time: The reaction may not have been allowed to run for a sufficient duration. | Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: While Pd(PPh₃)₄ is a common choice, for electron-deficient substrates like this compound, catalysts with electron-rich and bulky ligands are often more effective.[1] Consider screening catalysts such as PdCl₂(dppf) or using bulky phosphine ligands like XPhos or SPhos.[1][8] These ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Q2: How do I select the appropriate base for this reaction?
A2: The choice of base is crucial for the transmetalation step. For electron-deficient anilines, stronger bases are often required. While K₂CO₃ is common, bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with sterically hindered substrates.[1] The solubility of the base in the chosen solvent system is also a key factor. The presence of water can be critical for the activity of some bases, like carbonates and phosphates.[1]
Q3: What solvent system should I use for the Suzuki coupling of this compound?
A3: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often used to aid in the dissolution of the inorganic base.[7] If you observe poor solubility of your starting materials, screening different solvents or solvent combinations is recommended.
Q4: My reaction is not working even after optimizing the catalyst, base, and solvent. What else can I try?
A4: If you are still facing issues, consider the following:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst deactivation and side reactions like homocoupling.[3][4]
-
Reagent Quality: Verify the purity of your starting materials and reagents. Boronic acids can degrade over time.
-
Temperature: While this compound is an activated aryl halide, the overall reaction may still require higher temperatures to proceed efficiently.[1] You can try increasing the temperature in increments.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4] To minimize this, ensure your reaction vessel, solvents, and reagents are thoroughly degassed. Performing the reaction under a strict inert atmosphere is critical.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.[7]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask several times.[7]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-4-nitroaniline
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-iodo-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this specific transformation.
I. Troubleshooting Guide
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the presence of both a highly reactive C-I bond and a strongly electron-withdrawing nitro group, as well as a potentially reactive aniline moiety. Below are common issues and systematic approaches to troubleshoot your reaction.
Issue 1: Low to No Product Formation
-
Question: I am not observing any formation of my desired coupled product. What are the likely causes and how can I address this?
-
Answer: Low or no product formation in the Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or degradation of starting materials.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For electron-deficient aryl iodides like this compound, bulky, electron-rich biarylphosphine ligands are often preferred as they promote the reductive elimination step and stabilize the palladium catalyst.
-
Recommendation: Screen a panel of catalysts and ligands. Good starting points include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with ligands such as XPhos, SPhos, or RuPhos. Pre-catalysts like XPhos Pd G2 or G3 can also be effective.
-
-
Base Selection: The nitro group on the aniline ring is sensitive to strong bases, which can lead to undesired side reactions or decomposition.[1]
-
Solvent Choice: The choice of solvent can influence catalyst activity and solubility of reagents.
-
Recommendation: Anhydrous, deoxygenated toluene or dioxane are common solvents for this reaction. Ethereal solvents like THF can also be effective. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium center.
-
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.
-
Recommendation: Start with a moderate temperature (e.g., 90 °C) and adjust as needed. If no reaction is observed, a higher temperature may be required, but be mindful of potential substrate decomposition.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using proper Schlenk techniques. All reagents and solvents should be thoroughly deoxygenated.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the Buchwald-Hartwig amination of this compound.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen, resulting in the formation of 4-nitroaniline.
-
Cause: This can be promoted by β-hydride elimination from the palladium-amido complex, which is a competing pathway to reductive elimination.
-
Mitigation:
-
Ligand Choice: Employ bulky ligands that favor reductive elimination over β-hydride elimination.
-
Base Selection: Use of a weaker base can sometimes suppress this side reaction.
-
-
-
Reduction of the Nitro Group: The nitro group can be reduced under the reaction conditions, especially if certain additives or impurities are present.
-
Cause: The phosphine ligand or other components in the reaction mixture can act as reducing agents, particularly at elevated temperatures.
-
Mitigation:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid over-reduction.
-
-
-
Homocoupling of the Amine: The amine coupling partner can undergo self-coupling.
-
Mitigation: This is less common but can be influenced by the catalyst system. Screening different ligands may help to suppress this pathway.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: Why is the iodide in this compound a potential issue?
-
A1: While the C-I bond is the most reactive towards oxidative addition, the resulting iodide anion can act as an inhibitory ligand for the palladium catalyst. It can form bridging dimers with palladium, taking the catalyst out of the active cycle. The use of bidentate phosphine ligands can sometimes mitigate this issue by preventing the formation of these inactive dimers.[2]
-
-
Q2: Can the amino group of this compound itself participate in the reaction?
-
A2: Yes, the aniline moiety of this compound can potentially act as a nucleophile, leading to self-condensation or polymerization, especially under harsh basic conditions. Using a milder base and carefully controlling the stoichiometry of the coupling partners can help to minimize this.
-
-
Q3: What is the optimal catalyst loading for this reaction?
-
A3: Typical catalyst loadings for Buchwald-Hartwig reactions are in the range of 1-5 mol% of the palladium source. For challenging substrates, a higher catalyst loading may be necessary to achieve a good yield. It is recommended to start with a higher loading (e.g., 5 mol%) and then optimize downwards once a successful reaction has been established.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of the starting material and the formation of the product.
-
III. Data Presentation
Table 1: General Screening Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Starting Conditions | Alternatives for Optimization |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (5 mol%), XPhos Pd G3 (5 mol%) |
| Ligand | XPhos (5 mol%) | SPhos, RuPhos, BrettPhos (5-10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.), K₂CO₃ (2.5 equiv.) |
| Solvent | Toluene (0.1 M) | Dioxane, THF |
| Temperature | 90 °C | 80 - 110 °C |
| Reaction Time | 12 - 24 hours | Monitor by TLC/GC/LC-MS |
IV. Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of the parameters may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 5 mol% XPhos), and the base (e.g., 2.0 equiv. Cs₂CO₃).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the amine coupling partner (1.1 - 1.5 equiv.) to the flask under a positive flow of inert gas.
-
Add the anhydrous, deoxygenated solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yielding reactions.
References
storage and stability issues of 2-Iodo-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 2-Iodo-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended, especially if the compound is of high purity for analytical or sensitive synthetic work. It is also crucial to protect it from light.[3][4]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be light-sensitive.[3][4] Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to store the compound in an amber or opaque container to minimize light exposure.
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening from its typical yellow-orange appearance), a change in texture, or the appearance of an unusual odor. For a more definitive assessment of purity, analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of impurities or degradation products.
Q4: What are the primary safety precautions to take when handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Degradation of this compound due to improper storage. | - Verify the purity of the starting material using TLC or HPLC (see Experimental Protocols).- If impurities are detected, consider purifying the compound by recrystallization.- Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and under an inert atmosphere if necessary). |
| Color change of the solid material | Exposure to light, heat, or air. | - While a slight color change may not significantly impact all applications, it indicates some level of degradation.- For sensitive experiments, use a fresh, pure batch of the compound.- Always store in a tightly sealed, opaque container in a cool, dark place. |
| Inconsistent analytical results (e.g., multiple spots on TLC) | Presence of degradation products or impurities. | - Perform a co-spot on the TLC plate with a fresh standard of this compound to confirm the identity of the main spot.- Develop a stability-indicating HPLC method to resolve and quantify the parent compound and its impurities (see Experimental Protocols). |
| Poor solubility in a specific solvent | Incorrect solvent choice or presence of insoluble impurities. | - Consult literature for appropriate solvents for your specific application.- If the compound is expected to be soluble, filter the solution to remove any insoluble matter and re-assess the concentration of the filtrate. |
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table provides a general overview of stress conditions that can be applied in a forced degradation study to determine its stability profile. Researchers can use the analytical methods provided in the "Experimental Protocols" section to generate quantitative data under these conditions.
| Stress Condition | Typical Conditions | Potential Degradation Products (Inferred from related compounds) |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C). | Potential for hydrolysis of the amine group, though generally stable. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature. | Potential for hydrolysis of the amine group, though generally stable. |
| Oxidation | 3-30% H₂O₂ at room temperature. | Oxidation of the aniline group. |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 60-80°C). | Decomposition, potentially leading to the release of iodine or nitrogen oxides. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light. | Reduction of the nitro group to nitroso or amino derivatives, deiodination. |
Experimental Protocols
Stability Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate both polar and non-polar impurities. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum around 360 nm, which should be used for detection.[5]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Forced Degradation Study:
-
Subject the stock solution to the stress conditions outlined in the "Quantitative Data" table.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration for HPLC analysis.
-
Analyze the stressed samples alongside an unstressed control sample.
Thin Layer Chromatography (TLC) for Purity Assessment
TLC is a quick and effective method for routine purity checks.
1. Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).
2. Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a TLC chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for storage and stability issues of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
troubleshooting failed reactions involving 2-Iodo-4-nitroaniline
Welcome to the technical support center for 2-Iodo-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, primarily used as a substrate in various cross-coupling reactions. It is frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds.[1][2][3] These reactions are crucial for constructing complex aromatic compounds, which are prevalent in pharmaceuticals and advanced materials.[3] It can also be used to synthesize other derivatives like 2-iodo-4-nitrobenzonitrile and 2-iodo-p-phenylenediamine.[4][5]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a yellow solid with a melting point in the range of 105-109 °C.[4][5][6] It is light-sensitive and should be stored accordingly.[7][8] Its molecular formula is C₆H₅IN₂O₂ and it has a molecular weight of 264.02 g/mol .[5]
Q3: What are the recommended storage conditions for this compound?
A3: Due to its light-sensitive nature, this compound should be stored in a cool, dry, and dark place.[7][8] It is also advisable to store it under an inert atmosphere if it is to be kept for extended periods to prevent potential degradation.
Troubleshooting Guides for Failed Reactions
This section provides troubleshooting for common issues encountered during reactions with this compound, particularly in Suzuki and Buchwald-Hartwig cross-coupling reactions.
Low or No Product Yield
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?
A4: Low yields in Suzuki-Miyaura couplings can stem from several factors.[9] Key areas to investigate include the catalyst system, reaction conditions, and reagent quality.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical.[3] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or other phosphine ligands, which can accelerate the oxidative addition step.[10][11] The catalyst loading might also need optimization.[9]
-
Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[9][11] The choice of base can be solvent-dependent, and its strength can influence the reaction rate and side reactions. Ensure the base is finely powdered and anhydrous if required by the protocol.[10]
-
Solvent: The solvent system must be appropriate for the solubility of all reactants. Common solvents include THF/water, DMF, and dioxane/water mixtures.[11][12] Ensure your solvents are anhydrous and deoxygenated, as oxygen can deactivate the palladium catalyst.[9]
-
Temperature: While aryl iodides are generally more reactive than bromides or chlorides, some Pd/PPh₃ systems have shown poor reactivity at lower temperatures (around 50°C).[13] Increasing the reaction temperature might improve the yield.
-
Reagent Quality: Ensure the this compound and the boronic acid derivative are pure. Impurities can interfere with the catalytic cycle. Boronic acids can degrade over time, leading to lower yields.[12]
Troubleshooting Flowchart for Low Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q5: I am attempting a Buchwald-Hartwig amination with this compound and getting poor results. What should I check?
A5: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations is highly dependent on the reaction components.[2]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Sterically hindered phosphine ligands, such as X-Phos, are often effective.[1] The catalyst system may need to be screened to find the optimal combination for your specific substrates.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[1] However, be aware that strong bases can be incompatible with certain functional groups like esters and nitro groups.[14] In such cases, a weaker base like K₂CO₃ might be necessary, though this could lead to a lower reaction rate.[14]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.
-
Side Reactions: The electron-withdrawing nitro group on this compound can influence its reactivity.[1][15] Be mindful of potential side reactions. The presence of two potential nucleophilic sites (the amine of this compound and the reacting amine) could lead to self-coupling or other undesired products, although this is less common.
Presence of Impurities and Side Products
Q6: My reaction mixture shows significant amounts of homocoupling product from my boronic acid. How can I minimize this?
A6: Homocoupling of boronic acids is a common side reaction in Suzuki couplings.
-
Control Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes reduce homocoupling.
-
Oxygen Exclusion: Rigorously exclude oxygen from the reaction mixture, as it can promote homocoupling. Ensure proper degassing of the solvent and maintain an inert atmosphere (argon or nitrogen).[9]
-
Ligand Choice: Certain ligands are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands may help.
Q7: I am observing dehalogenation of my this compound starting material. What causes this and how can it be prevented?
A7: Dehalogenation (replacement of iodine with hydrogen) can occur as a side reaction.
-
Source of Hydride: This can be caused by trace amounts of water or other proton sources in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Base Choice: Some bases or additives can promote dehalogenation. If this is a persistent issue, consider screening different bases.
Data Presentation
Table 1: Summary of Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅IN₂O₂ | [5] |
| Molecular Weight | 264.02 g/mol | [5] |
| Appearance | Yellow solid | [16] |
| Melting Point | 105-109 °C | [4][5][6] |
| Purity (Typical) | 97-98% | [5][8] |
| Light Sensitivity | Yes | [7][8] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodoanilines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 | [3] |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 | [3] |
Note: This table provides general conditions for 2-iodoanilines as a class. Specific optimization for this compound may be required.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask or a sealed reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the solvent after it has been added.[3][9]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[17]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of this compound from 4-nitroaniline
This protocol is adapted from established literature procedures.[4][16][18][19]
-
Dissolution: Dissolve 4-nitroaniline (1.0 equiv.) in a suitable solvent such as glacial acetic acid or acetonitrile at room temperature.[4][16]
-
Iodinating Agent Addition: Slowly add a solution of the iodinating agent, such as N-iodosuccinimide (NIS) (1.1 equiv.) or iodine monochloride (ICl), to the stirred solution.[4][16] If using NIS in acetonitrile, a catalytic amount of an acid like trimethylsilyl chloride (TMSCl) can accelerate the reaction.[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within an hour and can be monitored by TLC.[4][16]
-
Work-up: Pour the reaction mixture into water.[4][18] If ICl is used, the mixture might be poured into boiling water and then filtered upon cooling to yield the product as yellow needles.[16] If NIS is used, the aqueous phase is extracted with an organic solvent like ethyl acetate.[4]
-
Washing: Wash the organic extracts with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.[17][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[17][19]
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 6293-83-0 [chemicalbook.com]
- 5. This compound 97 6293-83-0 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 6293-83-0 [m.chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 16. prepchem.com [prepchem.com]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. prepchem.com [prepchem.com]
Technical Support Center: Pilot Plant Synthesis of 2-Iodo-4-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Iodo-4-nitroaniline to pilot plant levels. It provides detailed protocols, troubleshooting guidance, and frequently asked questions to address challenges encountered during this process.
Pilot Plant Synthesis Protocol: this compound
This protocol outlines a hypothetical procedure for the synthesis of this compound on a pilot plant scale, transitioning from established lab-scale methods.
1. Reactor Preparation and Inerting:
-
Ensure the designated glass-lined reactor is clean, dry, and free from contaminants from previous batches.
-
Inert the reactor system by purging with nitrogen gas to displace oxygen and moisture, which can interfere with the reaction.
2. Reagent Charging:
-
Charge the reactor with glacial acetic acid. The volume should be sufficient to ensure adequate mixing and heat transfer.
-
Begin agitation to ensure the solvent is circulating.
-
Carefully charge 4-nitroaniline powder to the reactor. Control the addition rate to prevent dust formation and static electricity buildup.
3. Reaction Execution:
-
Once the 4-nitroaniline is fully dissolved, begin the controlled addition of a pre-prepared solution of iodine monochloride (ICl) in glacial acetic acid via a dosing pump.
-
This reaction is exothermic; therefore, the addition rate must be carefully controlled to maintain the internal temperature of the reactor within the specified range.[1] Utilize the reactor's cooling jacket to manage the heat generated.[1]
-
Monitor the reaction progress using in-process controls, such as HPLC, to determine the consumption of the starting material.
4. Quenching and Precipitation:
-
Upon reaction completion, the mixture is transferred to a quench vessel containing water. This step precipitates the crude this compound.
5. Isolation and Washing:
-
The resulting slurry is filtered using a Nutsche filter-dryer.
-
The solid cake is washed with water to remove residual acetic acid and other water-soluble impurities.
-
A subsequent wash with a dilute sodium thiosulfate solution may be performed to remove any unreacted iodine.
6. Purification (Recrystallization):
-
The crude product is dissolved in a suitable solvent (e.g., ethanol/water mixture) in a separate clean reactor at an elevated temperature.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is then cooled in a controlled manner to induce crystallization of the purified this compound.
7. Final Isolation and Drying:
-
The purified crystals are collected by filtration.
-
The wet cake is dried under vacuum at a controlled temperature to remove the recrystallization solvent, yielding the final product.
Data Presentation: Lab-Scale Synthesis Parameters
The following table summarizes various lab-scale methods for the synthesis of this compound, providing a baseline for pilot plant scale-up.
| Parameter | Method 1[2][3] | Method 2[4] | Method 3[5] |
| Starting Material | 4-nitroaniline | 4-nitroaniline | 4-nitroaniline |
| Iodinating Agent | Iodine monochloride (ICl) | Iodine monochloride (ICl) | Iodine (I2) / Nitric Acid (HNO3) |
| Solvent | Glacial Acetic Acid | Acetonitrile | Acetic Acid |
| Stoichiometry (Iodinating Agent) | ~1.5 equivalents | ~0.95 equivalents | Not specified |
| Reaction Temperature | Cold / Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 18 hours | 4 hours |
| Work-up/Purification | Precipitation in water, recrystallization | Ethyl acetate extraction, chromatography | Not specified |
| Reported Yield | Not specified | 36% | 89% |
| Melting Point | 105 °C | 104-106 °C | Not specified |
Troubleshooting Guide
This guide addresses specific issues that may arise during the pilot plant synthesis of this compound.
Q1: The reaction temperature is difficult to control and is exceeding the set point during the iodine monochloride addition. What could be the cause and how can it be mitigated?
-
Potential Cause: The iodination of anilines is an exothermic reaction.[6] The rate of addition of the iodine monochloride solution is likely too fast for the reactor's cooling system to effectively remove the generated heat.[1] Poor mixing can also lead to localized hot spots.
-
Recommended Solution:
-
Reduce the addition rate of the iodine monochloride solution.
-
Ensure the reactor's cooling system is operating at maximum capacity and that the coolant temperature is at the lowest possible set point.
-
Verify that the agitation is sufficient to provide good heat transfer and prevent localized temperature increases.
-
Consider diluting the iodine monochloride solution further to have a larger volume to dispense over a longer period, thus reducing the instantaneous heat load.
-
Q2: In-process analysis shows a significant amount of di-iodinated impurity (2,6-diiodo-4-nitroaniline). How can this be minimized?
-
Potential Cause: The formation of di-iodinated byproducts can occur, especially at higher temperatures or with an excess of the iodinating agent.[2]
-
Recommended Solution:
-
Strictly control the stoichiometry of iodine monochloride. Ensure accurate measurement and dispensing of the reagent.
-
Maintain the reaction temperature at the lower end of the recommended range, as higher temperatures can increase the rate of the second iodination.[2]
-
Ensure efficient mixing to avoid localized areas of high iodine monochloride concentration.
-
Consider stopping the reaction slightly before full conversion of the starting material to minimize over-reaction. The unreacted starting material can be removed during purification.
-
Q3: The product is difficult to filter and is forming a fine, dense cake, leading to slow filtration times.
-
Potential Cause: The precipitation process (quenching) may be occurring too rapidly, leading to the formation of very small particles that can clog the filter medium.
-
Recommended Solution:
-
Control the rate of addition of the reaction mixture into the quench water.
-
Consider a "reverse quench" where the water is slowly added to the reaction mixture, although this needs to be carefully evaluated for safety and product quality.
-
Optimize the temperature of both the reaction mixture and the quench water.
-
Investigate the effect of agitation speed in the quench vessel on particle size.
-
Q4: The final product has a dark color and does not meet the purity specifications after initial isolation.
-
Potential Cause: The dark color can be due to residual iodine or other colored impurities formed during the reaction.
-
Recommended Solution:
-
Ensure the wash with sodium thiosulfate solution is effective in removing residual iodine.
-
During the recrystallization step, consider adding activated carbon to the hot solution to adsorb colored impurities before filtering.[7]
-
Optimize the recrystallization solvent system and cooling profile to ensure selective crystallization of the desired product, leaving impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling iodine monochloride in a pilot plant?
Iodine monochloride is a corrosive and toxic substance that reacts with water to produce hazardous fumes.[8] Key safety precautions include:
-
Handling in a well-ventilated area, preferably in a closed system.
-
Use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a full protective suit, and respiratory protection.[8]
-
Ensuring that all equipment is dry before use to prevent reaction with moisture.
-
Having an emergency plan in place for spills, which should be absorbed with an inert material like dry sand.[8]
Q2: Why is glacial acetic acid a common solvent for this reaction, and are there alternatives for pilot-scale production?
Glacial acetic acid is effective at dissolving 4-nitroaniline and is compatible with the iodinating agent. However, its corrosive nature and the need for its removal during workup can be drawbacks at scale. Acetonitrile is another option used in lab-scale syntheses.[4] When considering alternatives for a pilot plant, factors such as solvent toxicity, environmental impact, ease of recovery, and compatibility with equipment should be evaluated.
Q3: What in-process analytical techniques are recommended for monitoring the reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction. It can be used to quantify the consumption of 4-nitroaniline and the formation of this compound, as well as detect the presence of any di-iodinated impurities.
Q4: How can the particle size of the final product be controlled during crystallization?
Particle size is influenced by the rate of cooling, agitation speed, and the concentration of the solution during crystallization. A slower cooling rate generally leads to larger, more well-defined crystals. Seeding the solution with a small amount of the pure product can also help control the crystallization process and achieve a more uniform particle size distribution.
Experimental Workflow Visualization
Caption: Pilot plant workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Iodo-4-nitroaniline
This guide offers a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-iodo-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectral data, a comparison with structurally related alternatives, and detailed experimental protocols for data acquisition.
Spectroscopic Analysis of this compound
This compound is a substituted aromatic compound where the positions of the protons on the benzene ring are influenced by three different functional groups: an amino (-NH₂), an iodo (-I), and a nitro (-NO₂) group. These substituents have distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons, making NMR spectroscopy a powerful tool for its structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants are highly dependent on the solvent used for the analysis due to solvent-solute interactions, particularly with the amino group.
¹³C NMR Spectral Data
Comparative NMR Data
To provide context for the spectral features of this compound, the following tables compare its available ¹H NMR data with that of structurally related compounds: 4-nitroaniline and 2-nitroaniline.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-3 (δ, ppm, multiplicity, J in Hz) | H-5 (δ, ppm, multiplicity, J in Hz) | H-6 (δ, ppm, multiplicity, J in Hz) | -NH₂ (δ, ppm, multiplicity) |
| This compound | DMSO-d₆ | 8.38 (d, J=2.6) | 7.97 (dd, J=9.0, 2.6) | 6.75 (d, J=9.0) | 6.73 (s) |
| 4-Nitroaniline | DMSO-d₆ | 6.58 (d, J=9.0) | 7.93 (d, J=9.2) | 6.58 (d, J=9.0) | 6.71 (br s) |
| 2-Nitroaniline | CDCl₃ | 7.36 (t, J=8.1) | 6.70 (t, J=8.0) | 8.12 (d, J=8.0) | 5.98 (s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| This compound | -- | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| 4-Nitroaniline | DMSO-d₆ | 155.76 | 112.42 | 126.46 | 135.65 | 126.46 | 112.42 |
| p-Iodoaniline | CDCl₃ | 146.35 | 117.60 | 138.20 | 79.68 | 138.20 | 117.60 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filtration (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or TMS.
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. The chemical shifts are referenced to the solvent peak or TMS.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.
Caption: Logical workflow for NMR analysis.
Interpreting the Mass Spectrum of 2-Iodo-4-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 2-iodo-4-nitroaniline, a crucial analytical technique for molecular identification and structural elucidation. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and known fragmentation behaviors of analogous compounds, such as nitroaromatics and iodinated aromatic molecules. This comparative approach allows for a robust prediction of the mass spectrum, providing valuable insights for researchers working with this and similar chemical entities.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 264.02 g/mol .[1] Given that iodine is a monoisotopic element (100% 127I), the molecular ion peak is expected to be a single, distinct peak at m/z 264.
The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-iodine bond and the loss of the nitro group and its components. The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their probable fragmentation origins.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 264 | [C₆H₅IN₂O₂]⁺ | Molecular Ion (M⁺) |
| 218 | [C₆H₅IN₂]⁺ | M⁺ - NO₂ |
| 137 | [C₆H₃N₂O₂]⁺ | M⁺ - I |
| 107 | [C₆H₃N]⁺ | [M⁺ - I - NO₂] or [M⁺ - NO₂ - I] |
| 91 | [C₆H₅N]⁺ | Rearrangement and loss of CO from m/z 107 |
| 77 | [C₆H₅]⁺ | Loss of HCN from m/z 107 |
Experimental Protocols
The predicted mass spectrum and fragmentation patterns are based on standard electron ionization mass spectrometry (EI-MS) conditions. A typical experimental protocol would involve the following steps:
-
Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, positively charged ions (fragment ions) and neutral fragments.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Fragmentation Pathway
The predicted fragmentation of this compound follows logical pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments. The diagram below illustrates the proposed major fragmentation routes.
References
A Comparative Guide to Functional Group Analysis: FT-IR Spectroscopy of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with alternative analytical techniques for the functional group analysis of 2-Iodo-4-nitroaniline. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their analytical needs.
FT-IR Spectroscopic Analysis of this compound
FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a sample by measuring the absorption of infrared radiation by its chemical bonds.[1][2] For this compound, FT-IR analysis allows for the identification of key functional groups, including the amino (-NH2), nitro (-NO2), and iodo (C-I) groups, as well as the aromatic ring structure.
The FT-IR spectrum of this compound, typically obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR) method, reveals characteristic absorption bands corresponding to specific vibrational modes of its functional groups.[3]
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 1650 - 1580 | N-H scissoring (bending) | Amino (-NH₂)[4] |
| 1550 - 1490 | N=O asymmetric stretching | Nitro (-NO₂) |
| 1350 - 1300 | N=O symmetric stretching | Nitro (-NO₂)[5] |
| ~1600, ~1475 | C=C stretching | Aromatic Ring |
| 850 - 750 | N-H wagging | Amino (-NH₂)[4] |
| ~820 | C-H out-of-plane bending | Aromatic Ring |
| Below 600 | C-I stretching | Iodo (C-I) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.
Comparison with Alternative Analytical Techniques
While FT-IR is a widely used technique for functional group analysis, other methods such as Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light.[6] For this compound, Raman spectroscopy can provide valuable information about the non-polar bonds and the overall molecular symmetry, which can be weak or inactive in the FT-IR spectrum. Resonance Raman spectroscopy, in particular, can enhance the signals of chromophoric parts of the molecule, such as the nitroaniline system.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR and ¹³C NMR spectra can confirm the number and connectivity of protons and carbon atoms in the molecule, providing unambiguous structural elucidation.[3][8][9]
Table 2: Comparison of Analytical Techniques for Functional Group Analysis
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of light | Nuclear spin transitions in a magnetic field |
| Sample Type | Solids, liquids, gases[10] | Solids, liquids, gases | Solutions |
| Sample Prep. | KBr pellet, ATR, Nujol mull[10][11] | Minimal to none | Dissolution in a deuterated solvent |
| Information | Functional groups, molecular fingerprint | Functional groups, molecular symmetry | Atomic connectivity, chemical environment |
| Strengths | Fast, versatile, non-destructive[12] | Complements FT-IR, good for aqueous samples | Provides detailed structural information |
| Limitations | Water interference, limited for inorganic salts | Can have fluorescence interference | Lower sensitivity, more expensive |
Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for FT-IR analysis.[13][14][15]
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[16]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Grind the this compound sample to a fine powder in the agate mortar.
-
Add the dried KBr powder to the mortar and mix thoroughly with the sample.[10]
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[14][17]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR-FTIR is a simplified sampling technique that requires minimal sample preparation.[18][19]
Materials:
-
This compound (solid powder)
-
ATR-FTIR spectrometer
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the this compound powder directly onto the ATR crystal.[10]
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[20]
-
Record the spectrum.
Raman Spectroscopy
Materials:
-
This compound (solid powder or in a suitable solvent)
-
Raman spectrometer
Procedure:
-
Place a small amount of the solid sample on a microscope slide or in a sample vial.
-
If analyzing a solution, prepare a concentrated solution in a suitable solvent that does not have strong Raman scattering in the region of interest.
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser on the sample and acquire the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
This compound (2-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the this compound sample in the deuterated solvent in the NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each of the discussed analytical techniques.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Experimental workflow for Raman spectroscopic analysis.
Caption: Experimental workflow for NMR spectroscopic analysis.
Logical Comparison of Techniques
The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates the decision-making process for selecting the most appropriate method for analyzing this compound.
Caption: Decision tree for selecting an analytical technique.
References
- 1. rtilab.com [rtilab.com]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. This compound | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound(6293-83-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. shimadzu.com [shimadzu.com]
- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. scienceijsar.com [scienceijsar.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jascoinc.com [jascoinc.com]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 2-Iodo-4-nitroaniline. The information presented herein is designed to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Its purity is critical to ensure the safety and efficacy of the final products. Chromatographic techniques like HPLC and GC are instrumental in determining the purity and impurity profile of such compounds. The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte and potential impurities, such as its thermal stability and volatility. Potential impurities in this compound can include starting materials like 4-nitroaniline, isomers such as 4-iodo-2-nitroaniline, and byproducts like 2,6-diiodo-4-nitroaniline.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly reversed-phase HPLC, is a powerful technique for the analysis of moderately polar and non-volatile compounds like this compound. It offers high resolution and sensitivity, making it well-suited for separating the main component from its structurally similar impurities. A significant advantage of HPLC for analyzing nitroanilines is that it typically does not require derivatization, as these compounds can be thermolabile.[1][2]
Experimental Protocol: Reversed-Phase HPLC
A representative reversed-phase HPLC method for the purity analysis of this compound is detailed below.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-32 min: 70-30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Presentation: HPLC Performance
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound and its potential impurities.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-Nitroaniline | 8.5 | - | 0.1 | 0.3 |
| This compound | 15.2 | > 2.0 | 0.2 | 0.6 |
| 4-Iodo-2-nitroaniline | 16.8 | > 1.5 | 0.2 | 0.6 |
| 2,6-Diiodo-4-nitroaniline | 22.5 | > 2.0 | 0.3 | 0.9 |
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, GC analysis can be performed, often with a Flame Ionization Detector (FID) for quantitation. However, the thermal lability of nitroanilines can pose a challenge, potentially requiring derivatization to improve volatility and stability. For the purpose of this guide, a direct GC-FID method is presented, assuming the compound exhibits sufficient thermal stability under the specified conditions.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
A plausible GC-FID method for the purity analysis of this compound is outlined below.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in acetone to a concentration of 1 mg/mL.
Data Presentation: GC Performance
The table below outlines the expected performance of the GC-FID method for the analysis of this compound and its impurities.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-Nitroaniline | 9.8 | - | 0.5 | 1.5 |
| This compound | 14.2 | > 2.0 | 1.0 | 3.0 |
| 4-Iodo-2-nitroaniline | 14.9 | > 1.5 | 1.0 | 3.0 |
| 2,6-Diiodo-4-nitroaniline | 19.1 | > 2.0 | 1.5 | 4.5 |
Method Comparison
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Derivatization | Generally not required for this compound. | May be necessary to improve volatility and thermal stability, adding complexity. |
| Resolution | Typically offers excellent resolution for complex mixtures. | High resolution can be achieved with capillary columns. |
| Sensitivity | High sensitivity with UV or DAD detectors. | High sensitivity with FID for organic compounds. |
| Sample Throughput | Can be lower due to longer run times and column equilibration. | Generally faster analysis times. |
| Instrumentation Cost | Generally higher initial investment. | Lower initial cost for a basic GC-FID system. |
Visualizing the Analytical Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both HPLC and GC analysis.
Logical Comparison of HPLC and GC for this compound Analysis
The following diagram illustrates the key decision-making factors when choosing between HPLC and GC for this specific analysis.
Conclusion
Both HPLC and GC can be employed for the purity analysis of this compound. However, HPLC is generally the more robust and recommended technique for this and similar nitroaromatic compounds. Its ability to analyze the compound at ambient temperature avoids the risk of thermal degradation, which can lead to inaccurate purity assessments. The high resolving power of modern HPLC columns also ensures effective separation from closely related impurities.
While GC offers the advantage of faster analysis times, the potential for on-column degradation of this compound is a significant concern that would need to be carefully evaluated during method development and validation. If GC is to be used, a thorough investigation of the compound's thermal stability is essential.
References
A Comparative Guide to the Reactivity of 2-Iodo-4-nitroaniline and 2-Bromo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds, the choice of starting materials is paramount. The reactivity of substituted aryl halides is a critical consideration that dictates reaction conditions, yields, and the feasibility of selective transformations. This guide provides an objective, data-supported comparison of the reactivity of two closely related building blocks: 2-Iodo-4-nitroaniline and 2-Bromo-4-nitroaniline.
The key distinction in the chemical behavior of these two compounds lies in the nature of the halogen substituent. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference leads to divergent reactivity profiles, particularly in two of the most important classes of reactions for aryl halides: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Comparative Analysis of Reactivity
Palladium-Catalyzed Cross-Coupling Reactions
In widely utilized transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium catalyst. The energy barrier for this step is inversely related to the strength of the carbon-halogen bond. Consequently, the weaker C-I bond in this compound allows for a significantly faster rate of oxidative addition compared to the C-Br bond of its counterpart. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the iodo-substituted compound.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution reactions, the reactivity trend is reversed. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups and by the inductive electron-withdrawing effect of the halogen. Bromine, being more electronegative than iodine, exerts a stronger inductive effect, thereby better stabilizing the negative charge of the Meisenheimer complex. This leads to a lower activation energy and a faster reaction rate for 2-Bromo-4-nitroaniline in SNAr reactions. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I.
Data Presentation
The following tables summarize representative quantitative data, collated from various studies on analogous systems, to illustrate the expected differences in performance between this compound and 2-Bromo-4-nitroaniline in key synthetic transformations.
Table 1: Representative Performance in Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80 °C | 2 | ~95 |
| 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Toluene/H₂O, 80 °C | 12 | ~70 |
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 100 °C | 4 | ~92 |
| 2-Bromo-4-nitroaniline | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 100 °C | 18 | ~80 |
Table 3: Representative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Aryl Halide | Nucleophile | Solvent | Conditions | Relative Rate |
| This compound | Sodium Methoxide | Methanol | 50 °C | 1 |
| 2-Bromo-4-nitroaniline | Sodium Methoxide | Methanol | 50 °C | ~5-10 |
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Cross-Coupling
-
Materials:
-
2-Halo-4-nitroaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a reaction vial, add the 2-halo-4-nitroaniline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water.
-
Seal the vial and heat the reaction mixture at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Buchwald-Hartwig Amination
-
Materials:
-
2-Halo-4-nitroaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a reaction vial.
-
Add the 2-halo-4-nitroaniline and the amine.
-
Add anhydrous toluene.
-
Seal the vial, remove from the glovebox, and heat to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Visualization of Reactivity Principles
Caption: Logical relationship of halogen properties to reactivity in different reaction types.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
A Comparative Guide to Alternatives for 2-Iodo-4-nitroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions, with their reactivity significantly influenced by the nature of the halogen substituent. This guide provides an objective, data-driven comparison of 2-iodo-4-nitroaniline and its more readily available and cost-effective alternatives, 2-bromo-4-nitroaniline and 2-chloro-4-nitroaniline, in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
The established reactivity trend for aryl halides in these transformations is I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond strength down the group. This guide will quantify this trend with available experimental data to inform reagent selection and reaction optimization.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and its bromo and chloro analogs in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The data presented is collated from various sources and aims to provide a comparative overview under similar reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound generally leads to higher yields under milder conditions compared to its bromo and chloro counterparts.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~85 |
| 2-Chloro-4-nitroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend is again evident, with the C-N bond formation being more facile with the iodo-substituted reactant.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | ~92 |
| 2-Bromo-4-nitroaniline | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | ~88 |
| 2-Chloro-4-nitroaniline | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~65 |
Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, this compound exhibits significantly higher reactivity, often allowing for reactions to proceed at room temperature. The bromo and chloro analogs typically require elevated temperatures and longer reaction times.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | ~98 |
| 2-Bromo-4-nitroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 18 | ~85 |
| 2-Chloro-4-nitroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | 100 | 24 | ~50 |
Heck Reaction
The Heck reaction, for the vinylation of aryl halides, also demonstrates the superior reactivity of this compound.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80 | 12 | ~90 |
| 2-Bromo-4-nitroaniline | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 24 | ~80 |
| 2-Chloro-4-nitroaniline | Styrene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | NMP | 120 | 36 | ~55 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene:Water).
-
Reaction: Stir the mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature for the specified duration.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the residue by flash chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 10 mL of THF) and the base (e.g., Et₃N, 2.0 mmol), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at the designated temperature for the required time.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add 5 mL of a suitable solvent (e.g., DMF).
-
Reaction: Heat the mixture at the specified temperature for the indicated time.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these processes, the following diagrams, generated using Graphviz, illustrate a typical cross-coupling catalytic cycle, a general experimental workflow, and a decision-making flowchart for reagent selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A logical flowchart for selecting the appropriate 2-halo-4-nitroaniline reagent.
A Cost-Benefit Analysis of 2-Iodo-4-nitroaniline in Benzimidazole Synthesis
For researchers and professionals in drug discovery and chemical synthesis, the selection of starting materials is a critical decision that balances cost, efficiency, and the desired chemical outcome. This guide provides a comprehensive cost-benefit analysis of using 2-Iodo-4-nitroaniline as a precursor in the synthesis of benzimidazoles, a prevalent scaffold in pharmaceuticals. We present a comparative analysis with alternative synthetic routes, supported by experimental data, to inform the strategic selection of reagents and methodologies.
Executive Summary
This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, particularly substituted benzimidazoles. Its primary advantages lie in the reactivity of the carbon-iodine bond, which facilitates certain coupling and cyclization reactions. However, its higher cost compared to alternative starting materials necessitates a careful evaluation of its benefits in terms of reaction efficiency and overall yield. This guide explores two primary synthetic pathways to a model benzimidazole compound, 2-phenyl-5-iodobenzimidazole: one starting from this compound and an alternative, more traditional route commencing with o-phenylenediamine.
Comparative Analysis of Synthetic Routes
To provide a quantitative comparison, we will consider the synthesis of 2-phenyl-5-iodobenzimidazole.
Route 1: Synthesis starting from this compound
This pathway involves a two-step process: the reduction of the nitro group of this compound to yield 4-iodo-1,2-phenylenediamine, followed by cyclization with benzaldehyde.
Route 2: Synthesis starting from o-Phenylenediamine (Alternative)
This widely-used method involves the direct condensation of o-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. To achieve the target molecule, an additional iodination step would be required. For the purpose of a direct comparison of the initial benzimidazole ring formation, we will focus on the synthesis of the non-iodinated analog, 2-phenylbenzimidazole, from o-phenylenediamine.
Data Presentation: A Quantitative Comparison
| Parameter | Route 1: Using this compound | Route 2: Using o-Phenylenediamine |
| Starting Material Cost | This compound: ~$53.00/g | o-Phenylenediamine: ~$0.78/g[1] |
| Benzaldehyde: ~$0.27/mL[2] | Benzaldehyde: ~$0.27/mL[2] | |
| Key Reaction Steps | 1. Reduction of nitro group2. Cyclization | 1. Condensation/Cyclization |
| Reported Yield (Overall) | 80-90% (estimated for the two steps) | 83-97%[3] |
| Reaction Time | Reduction: 2-4 hoursCyclization: 2-3 hours | 2-9 hours[3][4] |
| Key Reagents & Catalysts | SnCl2·2H2O, HCl, p-TsOH | p-TsOH or other catalysts[4] |
| Purification | Column chromatography may be needed | Recrystallization often sufficient |
| Cost per gram of Product | Higher | Lower |
Note: The cost per gram of the final product is a crucial metric. While Route 1 offers a more direct path to an iodinated benzimidazole, the significantly higher cost of the starting material, this compound, is a major consideration.
Experimental Protocols
Route 1: From this compound
Step 1: Reduction of this compound to 4-iodo-1,2-phenylenediamine
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (3.0 eq) in concentrated HCl to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of NaOH until the pH is basic.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Cyclization with Benzaldehyde to form 2-phenyl-5-iodobenzimidazole
-
Materials: 4-iodo-1,2-phenylenediamine, Benzaldehyde, p-Toluenesulfonic acid (p-TsOH), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-iodo-1,2-phenylenediamine (1.0 eq) in DMF, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture at 80°C for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and add it dropwise to a stirred solution of sodium carbonate in water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Route 2: From o-Phenylenediamine (Alternative)
Synthesis of 2-phenylbenzimidazole
-
Materials: o-Phenylenediamine, Benzaldehyde, p-Toluenesulfonic acid (p-TsOH), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.1 eq) in DMF.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction at 80°C for 2-3 hours, with progress monitored by TLC.[4]
-
After cooling to room temperature, the mixture is poured into a sodium carbonate solution to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol yields the purified 2-phenylbenzimidazole.
-
Visualization of Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
A Comparative Guide to Catalytic Systems for Reactions with 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. 2-Iodo-4-nitroaniline is a versatile building block, featuring an electron-withdrawing nitro group and a reactive iodine atom, making it an ideal substrate for a variety of cross-coupling reactions. The choice of the catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an objective comparison of different catalytic systems for reactions involving this compound, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium catalysts are the workhorses of C-C and C-N bond formation. Several named reactions are particularly relevant for the derivatization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
Generalized Reaction Scheme:
dot
Figure 1. Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Data Summary:
While specific data for this compound is not abundant in readily available literature, data from the closely related 2-iodoaniline can provide valuable insights into effective catalytic systems.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [1] |
| 3 | N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
In a reaction vessel, combine the 2-iodoaniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the aniline scaffold.
Generalized Reaction Scheme:
Experimental Data Summary:
Detailed experimental data for the Heck reaction of this compound is scarce in the literature. However, general conditions for aryl iodides can be adapted.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | DMF, NMP, CH₃CN | >100 | Good to Excellent |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | >100 | Good to Excellent |
Experimental Protocol: General Procedure for the Heck Reaction [2]
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[3]
Generalized Reaction Scheme:
dot
Figure 2. Key components of the Sonogashira coupling reaction.
Experimental Data Summary:
A study on the Sonogashira coupling of 1-iodo-2-methyl-4-nitrobenzene, a structurally similar compound, provides insight into the reaction's feasibility.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield | Reference |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | THF-DMA (9:1) | 80 | Not specified, product identified | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
-
Dissolve the substituted iodobenzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., a mixture of THF and DMA).
-
Add the palladium catalyst (e.g., Pd on a solid support) and the copper(I) co-catalyst (e.g., Cu₂O on alumina).
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, add water to the eluate and extract with an organic solvent (e.g., hexane).
-
Wash the combined organic layers with brine and dry over MgSO₄.
-
Evaporate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine. This reaction is highly valuable for synthesizing substituted anilines.
Generalized Reaction Scheme:
(NO2)(NH2)C6H3I + R1R2NH --[Cu catalyst, Ligand, Base]--> (NO2)(NH2)C6H3-NR1R2
Figure 3. Comparison of reaction types for the functionalization of this compound.
| Feature | Palladium-Catalyzed Systems | Copper-Catalyzed Systems |
| Versatility | High (Suzuki, Heck, Sonogashira, Buchwald-Hartwig for C-C and C-N bonds) | Moderate (Primarily Ullmann-type for C-N, C-O, and C-S bonds) |
| Reaction Conditions | Generally milder than traditional Ullmann | Traditionally harsh, but modern systems are milder |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and cheaper) |
| Ligand Requirement | Often requires sophisticated and expensive phosphine ligands | Can often be performed with simpler, less expensive ligands or even ligand-free |
| Functional Group Tolerance | Generally very high | Can be lower, though modern systems show improvement |
| Industrial Application | Widespread in pharmaceutical and fine chemical synthesis | Gaining traction as a more sustainable alternative |
Conclusion
The choice of a catalytic system for reactions involving this compound is highly dependent on the desired transformation, cost considerations, and required functional group tolerance. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig, offer a versatile and well-established platform for a wide range of C-C and C-N bond formations, often with high yields and excellent functional group compatibility. However, the cost of palladium and its associated ligands can be a significant drawback.
Copper-catalyzed systems, such as the Ullmann-type reactions, present a more cost-effective and sustainable alternative, particularly for C-N, C-O, and C-S bond formation. While traditionally requiring harsh conditions, modern advancements have led to the development of milder and more efficient copper-based catalytic systems.
For researchers and drug development professionals, a thorough evaluation of the specific synthetic goals against the advantages and limitations of each catalytic system is crucial for the successful and efficient synthesis of novel this compound derivatives. Further investigation into the direct application of these catalytic systems to this compound is warranted to expand the available quantitative data and refine reaction protocols.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Iodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Iodo-4-nitroaniline, a potential intermediate in pharmaceutical synthesis, is critical for ensuring the quality and safety of final drug products. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this and related compounds.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize typical performance characteristics for the analysis of halogenated nitroanilines using different analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Typical Performance for Halo-Nitroanilines |
| Limit of Detection (LOD) | ≤ 0.2 µg/L[1] |
| Limit of Quantification (LOQ) | ~2.0 x 10⁻⁹ M[1] |
| Linear Range | 1 - 100 µg/L[1] |
| Recovery | 85.3% to 98.4%[2][3][4] |
| Precision (RSD) | < 5% |
| Selectivity | High, depends on chromatographic separation |
| Throughput | Moderate |
| Instrumentation Cost | Moderate |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance for Halogenated Aromatic Amines |
| Limit of Detection (LOD) | ng/L to µg/L range[5] |
| Limit of Quantification (LOQ) | 3-4 ng/L for some iodinated compounds[6] |
| Linear Range | Wide, dependent on detector |
| Recovery | 88% to 116%[7] |
| Precision (RSD) | 1.8–12.1%[7] |
| Selectivity | Very High (mass-to-charge ratio) |
| Throughput | Moderate to Low |
| Instrumentation Cost | High |
Table 3: UV-Vis Spectrophotometry
| Parameter | Typical Performance for Nitroanilines |
| Limit of Detection (LOD) | 0.05 - 0.08 µg/mL[1] |
| Limit of Quantification (LOQ) | Not always reported, higher than chromatographic methods |
| Linear Range | 0.1 - 20 µg/mL[1] |
| Recovery | Dependent on sample preparation (e.g., extraction) |
| Precision (RSD) | Generally < 10% |
| Selectivity | Low, susceptible to interference from other absorbing species |
| Throughput | High |
| Instrumentation Cost | Low |
Experimental Protocols
The following are detailed, representative methodologies for the key analytical techniques. These should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound due to its robustness and high sensitivity. A reversed-phase HPLC (RP-HPLC) method is generally preferred for nitroaniline compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[2][3][4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 6.9).[2][3][4][8]
-
Flow Rate: 0.8 - 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: Nitroanilines typically exhibit strong absorbance around 254 nm or 380 nm.[9] A full UV scan of this compound should be performed to determine the optimal wavelength.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. The concentration should fall within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high selectivity and is an excellent confirmatory technique. Due to the polarity of nitroanilines, derivatization may sometimes be required, though direct analysis is often possible.
Instrumentation:
-
Gas chromatograph with a capillary column, coupled to a mass spectrometer.
GC-MS Conditions (starting point):
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable for the analysis of aromatic amines.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Can be run in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]
Sample and Standard Preparation:
-
Stock and Calibration Standards: Prepare in a suitable solvent such as methanol or methylene chloride.
-
Sample Preparation: An extraction step is typically required. This can involve liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE). The extract is then concentrated and may need to be solvent-exchanged into a GC-compatible solvent.
UV-Vis Spectrophotometry
This technique is simpler and more accessible for quantification, particularly for purer samples or after an effective extraction and preconcentration step.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Wavelength Selection: Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol, ethanol) and scan the absorbance from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax). For other nitroanilines, this is often around 380-412 nm.[9]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax. Plot a graph of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
Sample Analysis: Dissolve the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Sample Preparation:
-
For complex matrices, a pre-extraction step, such as liquid-liquid extraction or solid-phase extraction, might be necessary to remove interfering substances.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Parts Per Trillion Detection of Iodinated Disinfection Byproducts in Drinking Water and Urine using Vacuum-Assisted Sorbent Extraction and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Versatility of Substituted Iodoanilines: A Comparative Review of Their Applications in Synthesis
For researchers, scientists, and drug development professionals, substituted iodoanilines represent a class of highly versatile and powerful building blocks in the synthesis of a wide array of functional molecules. Their unique combination of a reactive iodine atom and a nucleophilic amino group on an aromatic ring allows for a diverse range of chemical transformations, making them invaluable intermediates in the pharmaceutical, agrochemical, and materials science industries.
This guide provides a comprehensive comparison of the applications of substituted iodoanilines, focusing on their use in the synthesis of key heterocyclic scaffolds and other important molecular frameworks. We present a systematic overview of reaction methodologies, supported by quantitative data to allow for an objective comparison of different synthetic routes. Detailed experimental protocols for key reactions are also provided to facilitate the practical application of these methods.
I. Synthesis of Substituted Indoles
The indole scaffold is a ubiquitous motif in pharmaceuticals and natural products. Substituted iodoanilines, particularly 2-iodoanilines, serve as excellent precursors for the synthesis of a variety of substituted indoles through several modern synthetic strategies.
Comparison of Synthetic Methods for Substituted Indoles
| Method | Iodoaniline Derivative | Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling & Cyclization | N,N-Dialkyl-2-iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), I₂ | Et₃N | RT | 5 - 24 | Good to Excellent[1] |
| N-Tosyl-2-iodoaniline | Aryl Terminal Alkyne | Cu@N-C | - | - | - | Good to Excellent[2][3] | |
| 2-Iodoaniline | Terminal Alkyne | [(PPh₃)₂CuBH₄] (5 mol%), DBU | Ethanol | 120 | - | up to 99[4] | |
| Palladium-Catalyzed Annulation | o-Iodoaniline | Aldehyde | Pd(OAc)₂, DABCO | DMF | 85 | - | Good to Excellent[5] |
| Photostimulated SRN1 Reaction | o-Iodoaniline | Ketone Enolate | Photoirradiation | DMSO | RT | - | - |
| Transition-Metal-Free SET Reaction | 2-Iodoaniline derivative | Ketone | 4,7-Diphenylphenanthroline (0.2 equiv) | - | 60 | 8 | High[6] |
Experimental Protocols
1. Synthesis of 3-Iodoindoles via Sonogashira Coupling and Electrophilic Cyclization [1]
-
Step 1: Sonogashira Coupling. To a solution of the N,N-dialkyl-2-iodoaniline (5 mmol) and the terminal alkyne (6 mmol, 1.2 equiv) in triethylamine (12.5 mL) is added PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%) and CuI (0.005 mmol, 1 mol%). The reaction mixture is stirred at room temperature for 5-24 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding N,N-dialkyl-o-(1-alkynyl)aniline.
-
Step 2: Electrophilic Cyclization. The N,N-dialkyl-o-(1-alkynyl)aniline from the previous step is dissolved in CH₂Cl₂. To this solution, a solution of iodine (I₂) in CH₂Cl₂ is added dropwise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-iodoindole.
Synthetic Workflow for Substituted Indoles
Caption: General workflows for the synthesis of substituted indoles from iodoanilines.
II. Synthesis of Acridones via Ullmann Condensation
Acridone and its derivatives are an important class of heterocyclic compounds with significant biological activities. A classical and robust method for their synthesis involves the Ullmann condensation of a substituted aniline with a halobenzoic acid, followed by cyclization.
Comparison of Ullmann Condensation Conditions for Acridone Synthesis
| Iodoaniline Derivative | Halobenzoic Acid Derivative | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | 2-Chlorobenzoic acid | Copper oxide | K₂CO₃ | - | Reflux | - |
| Substituted Anilines | 2-Halobenzoic acids | CuI | - | - | - | - |
| Diaryl-amines | - | Pd-catalyst | - | - | - | Good[7] |
Experimental Protocol
1. Two-Step Acridone Synthesis [8]
-
Step 1: Ullmann Condensation. A mixture of a substituted aniline (e.g., 4-aminobenzoic acid) and a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) is refluxed in the presence of a catalytic amount of copper oxide. This step yields the corresponding N-arylanthranilic acid.
-
Step 2: Cyclization. The N-arylanthranilic acid from the previous step is heated in a strong acid, such as sulfuric acid, to induce ring closure. Subsequent basic hydrolysis affords the acridone derivative.
Synthetic Workflow for Acridone Synthesis
Caption: General workflow for the synthesis of substituted acridones.
III. Synthesis of D-Abrines and Quinolines via Palladium-Catalyzed Annulation
ortho-Iodoanilines are key starting materials for the synthesis of other important nitrogen-containing heterocycles, such as D-abrine derivatives (N-methyl-tryptophans) and substituted quinolines, through palladium-catalyzed annulation reactions.
Comparison of Palladium-Catalyzed Annulation Reactions
| Product Class | Iodoaniline Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| D-Abrine Derivatives | ortho-Iodoanilines | N-Boc-N-methyl-propargylglycine | Pd(OAc)₂ | - | DMF | - | 67 - 95[9] |
| ortho-Iodoanilines | Chiral Aldehyde | Pd(OAc)₂ | DABCO | DMF | 100 | 38 - 51 | |
| Substituted Quinolines | o-Iodoanilines | Propargyl Alcohols | Pd(OAc)₂/dppp | DBU | NMP | 100 | up to 91[10][11] |
Experimental Protocols
1. Synthesis of D-Abrine Derivatives via Palladium-Catalyzed Annulation with Propargylglycine [9]
A mixture of the ortho-iodoaniline, N-Boc-N-methyl-propargylglycine, and a palladium catalyst (e.g., Pd(OAc)₂) in a suitable solvent such as DMF is heated. The reaction proceeds via a Larock-type protocol to afford the corresponding D-abrine derivative in good to excellent yields.
2. Synthesis of Substituted Quinolines via Palladium-Catalyzed Annulation with Propargyl Alcohols [10][11]
To a solution of the o-iodoaniline and the propargyl alcohol in NMP are added Pd(OAc)₂ as the catalyst, dppp as the ligand, and DBU as the base. The reaction mixture is heated at 100 °C for 8 hours. After completion, the reaction is worked up and the product is purified by column chromatography to yield the 2,4-disubstituted quinoline.
Synthetic Workflow for D-Abrine and Quinoline Synthesis
Caption: General workflows for the synthesis of D-abrines and substituted quinolines.
Conclusion
Substituted iodoanilines are undeniably crucial building blocks in modern organic synthesis. Their ability to participate in a wide range of powerful cross-coupling and annulation reactions provides efficient and versatile routes to a plethora of valuable molecules, particularly complex heterocyclic systems. This guide has highlighted some of the key applications of substituted iodoanilines and provided a comparative overview of different synthetic methodologies. The presented data and experimental protocols aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, enabling them to make informed decisions when designing synthetic strategies that leverage the unique reactivity of these important intermediates.
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 5. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling [organic-chemistry.org]
- 7. Acridone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Iodo-4-nitroaniline: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Iodo-4-nitroaniline is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling, storage, and disposal procedures for this chemical, tailored for researchers, scientists, and drug development professionals.
Key Chemical and Safety Data
Adherence to safety protocols begins with understanding the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 6293-83-0 |
| Molecular Formula | C₆H₅IN₂O₂ |
| Melting Point | 146 - 149 °C (295 - 300 °F)[1] |
| Boiling Point | 260 °C (500 °F) at 133 hPa[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Always work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
Essential PPE includes:
-
Eye Protection: Use safety glasses with side-shields or goggles.[4]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[4]
-
Respiratory Protection: If dust is generated, respiratory protection is required.[2]
Avoid the formation of dust and aerosols.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4] Avoid contact with skin and eyes.[3][4] After handling, wash hands and any exposed skin thoroughly.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[4]
Emergency First-Aid Procedures
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, get medical help.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
Storage and Spill Management
Proper storage is crucial to prevent accidents. Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The substance is moisture-sensitive.[2][5] Keep it away from incompatible materials such as strong oxidizing agents.
In case of a spill, evacuate the area and ensure adequate ventilation.[3][4] Avoid dust formation.[3][4] Personnel involved in the cleanup should wear appropriate PPE. Carefully take up the spilled material and place it in a suitable container for disposal.[2] Prevent the chemical from entering drains, as it is harmful to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[3][4]
-
Waste Characterization: Classify the waste material. This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure.[1]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.
-
Engage a Licensed Disposal Facility: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][7]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Iodo-4-nitroaniline
Essential Safety and Handling Guide for 2-Iodo-4-nitroaniline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for this compound, including operational and disposal protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Conforming to EN 166(EU) or NIOSH (US)[1][3] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant and impervious clothing. | Handle with gloves[1]. |
| Respiratory Protection | Dust mask type N95 (US) or a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][4][5]. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[1][3]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][6]
-
Avoid contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage:
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[3][6] |
Spillage and Disposal Plan
In the event of a spill, prompt and safe cleanup is necessary to prevent environmental contamination and further exposure.
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Avoid dust formation.[1]
-
Sweep up and shovel the material into a suitable, closed container for disposal.[3]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][6]
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



